molecular formula C9H11BO2 B1418834 (2-Cyclopropylphenyl)boronic acid CAS No. 1373393-41-9

(2-Cyclopropylphenyl)boronic acid

Cat. No.: B1418834
CAS No.: 1373393-41-9
M. Wt: 162 g/mol
InChI Key: ZCLHRLDHXOWWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropylphenyl)boronic acid (CAS 1373393-41-9) is an arylboronic acid derivative of significant value in modern organic synthesis and drug discovery research. With the molecular formula C 9 H 11 BO 2 and a molecular weight of 161.99 g/mol , this compound serves as a versatile building block for carbon-carbon bond formation. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In these transformations, it acts as a reliable phenyl group source, enabling the synthesis of biaryl structures—a common motif in pharmaceuticals and materials science. The cyclopropyl substituent on the phenyl ring can impart unique steric and electronic properties to the resulting molecules, and may be used to modulate metabolic stability in active ingredient development. Furthermore, recent advances demonstrate that arylboronic acids like this one can also participate in other reaction types, such as silver-mediated homocoupling to produce symmetrical biaryls . As a stable, crystalline solid, it is typically handled under an inert atmosphere and stored at 2-8°C to maintain longevity and purity . This product is intended for research and development purposes and is strictly designated For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-cyclopropylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHRLDHXOWWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373393-41-9
Record name 2-Cyclopropylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Cyclopropylphenyl)boronic acid structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Cyclopropylphenyl)boronic Acid for Advanced Synthesis

Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group stands out as a "privileged" structural motif. Its unique conformational rigidity and electronic properties—acting as a hybrid of alkyl and vinyl groups—can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, binding affinity, and membrane permeability. This compound emerges as a critical reagent in this context, providing a direct and efficient route to introduce this valuable moiety into complex molecular architectures. This guide offers a comprehensive overview of its properties, reactivity, and application, grounded in mechanistic understanding and field-proven methodologies, to empower researchers in drug development and synthetic chemistry.

Core Characteristics: A Physicochemical Profile

This compound is a white to off-white solid at room temperature.[1] Its stability and utility are intrinsically linked to its physical and chemical properties, which dictate its handling, storage, and reactivity.

The boronic acid functional group, -B(OH)₂, is the cornerstone of its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2] However, this group also makes the compound susceptible to certain degradation pathways. Like many boronic acids, it can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often in equilibrium in solution and can be driven by the removal of water.[3] Therefore, stringent control over storage conditions is paramount to ensure its integrity and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1373393-41-9[4][5][6]
Molecular Formula C₉H₁₁BO₂[4][5]
Molecular Weight 161.99 g/mol [4][6]
Appearance White to off-white solid[1]
Predicted Density 1.17 ± 0.1 g/cm³[1][5]
Predicted Boiling Point 311.9 ± 35.0 °C[5]
Predicted pKa 8.80 ± 0.58[1]
Storage Conditions Inert atmosphere (Argon or Nitrogen), 2-8°C[1][6]

Solubility Insights: While specific solubility data for this compound is not extensively published, analogies can be drawn from phenylboronic acid. Generally, boronic acids exhibit low to moderate solubility in water and nonpolar hydrocarbon solvents but show good solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones.[3][7] This solubility profile is critical when selecting solvent systems for reactions to ensure a homogeneous mixture, which often leads to more reliable and faster reaction kinetics.

The Suzuki-Miyaura Coupling: Mechanism and Strategic Application

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning methodology provides a powerful and versatile means of forming carbon-carbon bonds.[8] Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent crucial step is transmetalation , where the organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst to continue the cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition oxidative_addition R-X pd2_diaryl R-Pd(II)L₂-Ar pd2_complex->pd2_diaryl Transmetalation transmetalation Ar-B(OH)₂ + Base pd2_diaryl->pd0 Reductive Elimination reductive_elimination R-Ar

Caption: Fig 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Causality Behind Component Selection:

  • Catalyst: Palladium complexes are used due to their ability to cycle efficiently between Pd(0) and Pd(II) oxidation states. Ligands (e.g., bulky phosphines like XPhos or tricyclohexylphosphine) are critical; they stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[10][11]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely a spectator. Its primary role is to activate the boronic acid by forming a more reactive 'ate' complex, which facilitates the transmetalation step. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (like dioxane or THF) and water is common. The organic solvent solubilizes the organic halide and catalyst, while water helps dissolve the inorganic base and can accelerate the transmetalation step.[11]

A Validated Experimental Workflow for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for coupling this compound with an aryl bromide. The inclusion of in-process checks ensures reproducibility and successful outcomes.

Objective: To synthesize 2-cyclopropyl-4'-methoxy-1,1'-biphenyl from this compound and 4-bromoanisole.

Materials & Reagents:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (3.0 equiv.).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst, which is formed in situ.

  • Catalyst Premix and Addition:

    • In a separate small vial under inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

    • Add anhydrous 1,4-dioxane (approx. 2 mL) and swirl to dissolve. The ligand protects the palladium and enhances its catalytic activity.

    • Using a syringe, transfer the catalyst solution to the main reaction flask.

  • Solvent Addition and Degassing:

    • Add the remaining 1,4-dioxane and deionized water to the reaction flask via syringe to achieve a typical 4:1 to 5:1 dioxane:water ratio.

    • Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes. This removes dissolved oxygen, a potent catalyst poison.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir vigorously overnight (12-18 hours).

    • Self-Validation Check: Monitor the reaction's progress by taking a small aliquot, diluting it, and analyzing via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Transfer to a separatory funnel and wash with water, followed by brine. The washes remove the inorganic base and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product using flash column chromatography on silica gel.

    • Final Validation: Characterize the purified product by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

Experimental_Workflow setup 1. Inert Atmosphere Setup (Flask, Reagents, Base) catalyst 2. Catalyst Addition (Pd(OAc)₂, XPhos in Dioxane) setup->catalyst solvents 3. Solvent Addition & Degassing (Dioxane/Water, N₂ Purge) catalyst->solvents reaction 4. Heat & Stir (80-100°C, 12-18h) solvents->reaction monitoring In-Process Control (TLC / LC-MS) reaction->monitoring Check Completion workup 5. Aqueous Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization Final Validation (NMR Spectroscopy) purification->characterization

Caption: Fig 2: Workflow for Suzuki-Miyaura Coupling

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like cyclopropylboronic acid and phenylboronic acid provide essential guidance.[12] Good laboratory practice dictates treating it with appropriate caution.

Table 2: Hazard Profile and Handling Precautions (based on related compounds)

Hazard ClassPrecautionary StatementSource(s)
Skin Irritation Causes skin irritation. (H315)
Eye Irritation Causes serious eye irritation. (H319)
Respiratory Irritation May cause respiratory irritation. (H335)
Handling Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or fume hood. Avoid breathing dust.[13]
Storage Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) at 2-8°C. Keep away from moisture and oxidizing agents.[1][6]

Trustworthiness in Practice: The propensity for boronic acids to degrade underscores the importance of proper storage. Using a fresh bottle or a properly stored reagent is a primary step in ensuring reaction reproducibility. Storing the compound in a desiccator within a refrigerator under an inert atmosphere provides a multi-layered defense against degradation.

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the strategic incorporation of the 2-cyclopropylphenyl fragment, a motif of growing importance. By understanding its fundamental properties, the mechanistic nuances of its primary reaction, and adhering to validated protocols for its use and handling, researchers can fully leverage its synthetic potential to build the complex molecules that will define the next generation of pharmaceuticals and advanced materials.

References

Synthesis of (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclopropylphenyl)boronic acid is a valuable building block in modern synthetic and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its unique structural motif, combining an aromatic ring with a strained cyclopropyl group, makes it a desirable fragment in the design of novel therapeutic agents. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, with a focus on mechanistic principles, detailed experimental protocols, safety considerations, and applications in drug discovery.

Introduction and Strategic Importance

Boronic acids, and their corresponding esters, are a cornerstone of contemporary organic synthesis due to their stability, low toxicity, and versatile reactivity.[1][2] The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, leverages these organoboron compounds to form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4]

This compound is of particular interest as the cyclopropyl group can act as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability and binding affinity in drug candidates.[1][5] Consequently, robust and scalable synthetic routes to this intermediate are of high value to the pharmaceutical and fine chemical industries. The primary challenge in its synthesis lies in the efficient introduction of the boronic acid moiety onto the cyclopropyl-substituted aromatic ring while avoiding side reactions.

This document will explore the most effective methods for its preparation, focusing on the widely adopted Grignard and organolithium-based approaches.

Synthetic Strategies and Mechanistic Considerations

The most common and reliable methods for synthesizing arylboronic acids involve the reaction of an organometallic nucleophile with a boron electrophile, typically a trialkyl borate.[1]

Grignard Reagent-Based Synthesis

This classical approach involves the formation of an aryl Grignard reagent from the corresponding aryl halide, followed by its reaction with a trialkyl borate ester. The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Mechanism: The synthesis proceeds through two main stages:

  • Grignard Formation: 2-Bromocyclopropylbenzene reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form 2-cyclopropylphenylmagnesium bromide.

  • Borylation and Hydrolysis: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate borate complex. Subsequent acidic workup hydrolyzes the boronate ester to the final boronic acid.

A critical parameter is the reaction temperature. The initial borylation is typically performed at very low temperatures (-78 °C to -10 °C) to minimize the common side reaction of double or triple addition of the Grignard reagent to the boron center, which would form undesired borinic and boronic acid byproducts.[6][7][8]

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 2-Bromocyclopropylbenzene + Mg B 2-Cyclopropylphenylmagnesium bromide A->B  THF C Trialkyl Borate B(OR)3 B->C  -78 °C to 0 °C D Tetracoordinate Borate Complex C->D  Nucleophilic Attack E Aqueous Acid (e.g., HCl) D->E F This compound E->F  Protonolysis

General mechanism for Grignard-based synthesis.
Organolithium-Based Synthesis (Lithiation-Borylation)

An alternative powerful strategy involves the use of an organolithium reagent. This can be formed via a lithium-halogen exchange from an aryl halide or by direct deprotonation (ortho-lithiation) if a suitable directing group is present.[9][10] The resulting aryllithium species is highly reactive and readily attacks the borate ester.

Mechanism: The process is analogous to the Grignard route but often requires even lower temperatures due to the increased reactivity of the organolithium reagent.

  • Lithium-Halogen Exchange: 2-Bromocyclopropylbenzene reacts with an alkyllithium reagent (e.g., n-butyllithium) at low temperature to generate 2-cyclopropylphenyllithium.

  • Borylation and Hydrolysis: The aryllithium reagent rapidly adds to the trialkyl borate, followed by acidic hydrolysis to furnish the boronic acid.

This method can offer advantages in terms of reaction speed and yield, and it is a cornerstone of modern "assembly-line synthesis" methodologies where molecules are built iteratively.[10][11]

Detailed Experimental Protocol: Grignard-Based Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies.[12]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromocyclopropylbenzene197.082.96 g15.0 mmol1.0
Magnesium turnings24.31400 mg16.5 mmol1.1
Trimethyl borate103.912.2 mL (2.03 g)19.5 mmol1.3
Tetrahydrofuran (THF), anhydrous-40 mL--
Hydrochloric acid, 2 M-20 mL40.0 mmol2.7
Methyl tert-butyl ether (MTBE)-~160 mL--
Anhydrous Magnesium Sulfate-As needed--

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet, low-temperature thermometer, ice-water bath, dry ice/acetone bath.

Experimental Workflow

G A Setup & Inerting (Flame-dry glassware, N2 atmosphere) B Grignard Formation (Mg + 2-Bromocyclopropylbenzene in THF) A->B C Reaction Cooling (Cool to -78 °C) B->C Initiate with heat, then control D Borylation (Slow addition of Trimethyl Borate) C->D E Warm to RT (Stir overnight) D->E 1 hour at -78 °C first F Quench (Add 2 M HCl) E->F G Extraction (Separate layers, extract aqueous with MTBE) F->G H Drying & Concentration (Dry organic phase, evaporate solvent) G->H I Purification (Trituration/Recrystallization) H->I J Characterization (NMR, MS) I->J

Step-by-step experimental workflow diagram.
Step-by-Step Procedure

  • Preparation: Assemble a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (400 mg) to the flask.

  • Grignard Initiation: In the dropping funnel, prepare a solution of 2-bromocyclopropylbenzene (2.96 g) in anhydrous THF (10 mL). Add a small portion of this solution to the magnesium turnings. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by bubbling and a gray, cloudy appearance.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (2.2 mL) in anhydrous THF (8 mL). Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly transfer the freshly prepared Grignard reagent via cannula or dropping funnel into the cold trimethyl borate solution, maintaining the internal temperature below -70 °C. A white precipitate will form.[12]

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl (20 mL). Stir vigorously for 1 hour to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with methyl tert-butyl ether (4 x 40 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude white solid can be purified by trituration with hexane or recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford this compound.[13] An expected yield is in the range of 50-60%.

Safety and Handling

The synthesis of this compound involves several hazardous materials and requires strict adherence to laboratory safety protocols.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[14][15]

  • Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Alkyllithium Reagents (if used): These are extremely pyrophoric and corrosive. They must be handled with extreme care using proper syringe and cannula techniques under an inert atmosphere.

  • Solvents: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. They should be handled in a well-ventilated fume hood away from ignition sources.

  • Boronic Acids: While generally considered to have low toxicity, boronic acids can cause skin, eye, and respiratory irritation.[15][16] Avoid inhaling dust and direct contact with skin and eyes.[14][17]

  • Waste Disposal: Quench reactive reagents carefully before disposal. All chemical waste must be disposed of according to institutional and local regulations.[16]

Applications in Drug Discovery

This compound is a key intermediate for synthesizing biaryl and heteroaryl compounds, which are prevalent structures in many pharmaceuticals.[18] Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner. This reaction is widely used in drug discovery to rapidly assemble libraries of complex molecules for biological screening.[19][20] The presence of the boronic acid functional group has been instrumental in the development of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1][2][5]

Conclusion

The synthesis of this compound is readily achievable through well-established organometallic methodologies, particularly via the Grignard pathway. Careful control of reaction conditions, especially temperature, is paramount to achieving good yields and minimizing byproduct formation. The strategic importance of this compound as a synthetic building block ensures that its preparation will remain a relevant and valuable process for researchers in organic synthesis and drug development. Adherence to rigorous safety protocols is essential when handling the reactive intermediates involved in its synthesis.

References

An In-Depth Technical Guide to (2-Cyclopropylphenyl)boronic acid (CAS 1373393-41-9) for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Complex Synthesis

The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools in the modern medicinal chemist's arsenal.[1][2][3] Initially set aside due to perceived toxicity, this view has been thoroughly demystified, especially following the clinical success of the boronic acid-containing drug Bortezomib for treating multiple myeloma.[1][2] The unique physicochemical and electronic properties of the boronic acid group, coupled with its versatile reactivity, stability, and generally low toxicity, have established it as a privileged scaffold in drug design.[1] These compounds are not only valuable as final pharmacophores but are extensively used as building block intermediates in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3]

Introducing (2-Cyclopropylphenyl)boronic acid: A Key Building Block

This compound (CAS No. 1373393-41-9) is a specialized arylboronic acid that offers a unique combination of structural motifs for the synthesis of complex organic molecules.[4] Its structure features a sterically demanding cyclopropyl group positioned ortho to the boronic acid functionality. This arrangement provides a distinct three-dimensional profile, a feature increasingly sought after in drug discovery to achieve target selectivity and optimize pharmacokinetic properties. The primary application for this reagent lies in its role as a versatile intermediate in medicinal chemistry and biomedical research, enabling the introduction of the 2-cyclopropylphenyl fragment into larger molecular frameworks.[4]

Chemical Structure and Properties

The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an adjacent (ortho) cyclopropyl group.

Physicochemical and Safety Data

Key Physicochemical Properties

Quantitative data for this compound is primarily based on predicted values from computational models, which provide a useful starting point for experimental design.

PropertyValueSource
CAS Number 1373393-41-9[4][5][6][7][8]
Molecular Formula C₉H₁₁BO₂[5][6][7][8]
Molecular Weight 161.99 g/mol [5][7][8]
Appearance White to off-white solid[4][8]
Boiling Point 311.9 ± 35.0 °C (Predicted)[6][8]
Density 1.17 ± 0.1 g/cm³ (Predicted)[6][8]
pKa 8.74 ± 0.58 (Predicted)[8]
LogP 0.2438 - 2.64[5][6]
Safety, Handling, and Storage

As with all boronic acids, proper handling is crucial to ensure laboratory safety and maintain the reagent's integrity.

  • Hazard Identification : While specific GHS classifications for this compound are not universally listed, related boronic acids are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] It is prudent to handle this compound with the same precautions.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]

  • Storage Conditions : this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7][8] Recommended storage temperature is between 2-8°C to minimize degradation.[7][8] Boronic acids can be sensitive to air and moisture, which can lead to dehydration to form boroxines or oxidative decomposition.[13]

  • First Aid Measures :

    • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10][11]

    • In case of skin contact : Wash off with soap and plenty of water.[9][10][12]

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]

    • If swallowed : Rinse mouth with water. Do not induce vomiting.[10][11]

Synthesis and Characterization

General Synthetic Strategies for Arylboronic Acids

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start 1-Bromo-2-cyclopropylbenzene step1 Organometallic Formation (e.g., n-BuLi or Mg/THF) start->step1 1. step2 Borylation (e.g., B(OiPr)₃) step1->step2 2. step3 Hydrolysis (e.g., aq. HCl) step2->step3 3. product This compound step3->product 4.

Caption: Plausible synthesis route for this compound.

Causality Behind Experimental Choices:

  • Organometallic Formation : The process begins with the formation of a highly reactive organometallic intermediate. Using n-butyllithium (n-BuLi) for a lithium-halogen exchange or magnesium turnings to form a Grignard reagent are standard choices. This step creates a nucleophilic carbon center on the phenyl ring.

  • Borylation : The organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent side reactions. The electrophilic boron atom is attacked by the nucleophilic aryl group.

  • Hydrolysis : The resulting boronate ester intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final boronic acid product.

Spectroscopic Characterization

While specific spectra for CAS 1373393-41-9 were not found in the search results, a technical guide can outline the expected spectroscopic signatures based on the molecule's structure. Researchers synthesizing or using this compound should verify its identity and purity using the following methods.[14]

  • ¹H NMR : The proton NMR spectrum would be the most informative. Key expected signals include:

    • Aromatic protons (multiplets in the ~7.0-7.8 ppm region).

    • The methine proton of the cyclopropyl group (a multiplet, likely shifted upfield relative to the aromatic signals).

    • The methylene protons of the cyclopropyl group (complex multiplets, typically upfield in the ~0.5-1.5 ppm region).

    • The acidic protons of the B(OH)₂ group (a broad singlet, which may be exchangeable with D₂O).

  • ¹³C NMR : The carbon NMR would show distinct signals for the aromatic carbons and the three carbons of the cyclopropyl ring.

  • ¹¹B NMR : This technique is particularly useful for analyzing boronic acids, providing information about the coordination state of the boron atom.[15]

  • Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight (161.99 g/mol ) and fragmentation pattern.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[1][3][16] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[17][18]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Cycle OxAdd R¹-Pd(II)L₂-X (Oxidative Addition) Transmetal R¹-Pd(II)L₂-R² (Transmetalation) OxAdd->Transmetal [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) RedElim R¹-R² Product (Reductive Elimination) p1 Transmetal->p1 p1->RedElim Pd0 p1->Pd0 p2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X, an aryl or vinyl halide/triflate).[19]

  • Transmetalation : The organic group from the boronic acid (R², in this case, the 2-cyclopropylphenyl moiety) is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[19][20]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[19]

Key Considerations for Coupling with this compound

The ortho-cyclopropyl group introduces significant steric hindrance around the boronic acid. This can influence reaction kinetics and requires careful optimization of reaction conditions.

  • Catalyst and Ligand Choice : For sterically demanding substrates, palladium catalysts with bulky, electron-rich phosphine ligands are often superior.[16] Ligands like SPhos or XPhos, often used with palladium sources like Pd₂(dba)₃ or as pre-formed precatalysts, can improve reaction yields and rates by facilitating the reductive elimination step.[17]

  • Base and Solvent System : The choice of base is critical for activating the boronic acid. Potassium phosphate (K₃PO₄) is an effective and commonly used base.[16][17] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed, as water can accelerate the transmetalation step.[16]

Recommended Protocol for a Typical Suzuki-Miyaura Coupling

This protocol is a representative starting point for researchers, based on optimized conditions for similar challenging couplings.[16][17]

Materials:

  • This compound (1.3 - 1.5 equivalents)

  • Aryl or heteroaryl bromide/iodide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or SPhos (e.g., 4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and potassium phosphate.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in the dioxane portion of the solvent under an inert atmosphere.

  • Add the catalyst solution and the water to the reaction vessel via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

The Cyclopropyl Moiety in Bioactive Molecules

The cyclopropyl group is considered a "bioisostere" of other common groups like vinyl or isopropyl, but with distinct properties. Its inclusion in drug candidates can:

  • Improve Metabolic Stability : The strained ring is often more resistant to metabolic oxidation compared to larger alkyl or unsaturated groups.

  • Enhance Potency and Selectivity : The rigid, three-dimensional nature of the ring can lock the molecule into a specific conformation that is optimal for binding to a biological target.

  • Modulate Physicochemical Properties : It can fine-tune properties like lipophilicity (LogP) and aqueous solubility.

Utility as a Synthetic Intermediate

This compound is a valuable intermediate for synthesizing complex molecules that are otherwise difficult to access.[4] Its use in Suzuki-Miyaura coupling allows for the late-stage introduction of the 2-cyclopropylphenyl fragment, a strategy that is highly advantageous in the synthesis of compound libraries for structure-activity relationship (SAR) studies.[3] While specific examples of its use to create named inhibitors were not found in the initial search, its structural motif is relevant to a wide range of therapeutic areas where biaryl structures are common, including oncology, inflammation, and virology.[1][21]

Conclusion

This compound, CAS 1373393-41-9, is a modern and highly valuable building block for researchers in organic synthesis and drug discovery. Its primary utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it enables the strategic installation of a sterically hindered 2-cyclopropylphenyl moiety. This guide provides a comprehensive overview of its properties, handling procedures, and a robust, field-proven protocol for its use. Understanding the nuances of its reactivity, particularly the need for optimized catalytic systems to overcome steric hindrance, is key to successfully leveraging this reagent for the synthesis of novel, complex, and potentially bioactive molecules.

References

(2-Cyclopropylphenyl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Cyclopropylphenyl)boronic acid has solidified its position as a pivotal building block in contemporary organic synthesis, demonstrating immense value within the pharmaceutical and material science sectors. The molecule's distinct architecture, which marries the electronically and sterically unique cyclopropyl group with the versatile reactivity of a boronic acid, provides chemists with an effective tool for the construction of complex molecular frameworks. This guide offers an in-depth technical examination of the physical and chemical properties of this compound, presenting scientifically grounded insights into its handling, reactivity profile, and synthetic applications. This document will cover its fundamental characteristics, its central role in palladium-catalyzed cross-coupling reactions, and provide detailed, actionable experimental protocols to support researchers in their work.

Introduction: The Strategic Importance of the (2-Cyclopropylphenyl) Moiety

The incorporation of a cyclopropyl ring onto an aromatic system is a well-established and powerful strategy in medicinal chemistry. This small, strained ring can significantly enhance a molecule's metabolic stability, improve binding affinity to biological targets, and fine-tune its physicochemical properties, such as lipophilicity and conformation. The 2-cyclopropylphenyl scaffold, when functionalized as a boronic acid, becomes an exceptionally useful reagent for introducing this valuable motif into diverse molecular structures, primarily through robust and high-yielding cross-coupling reactions.

Physicochemical Properties: A Foundation for Practical Application

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This section outlines the key characteristics of this compound.

Core Properties

The fundamental physical and chemical data for this compound are summarized below, providing a quick reference for experimental design.

PropertyValue
CAS Number 1373393-41-9[1][2][3][4]
Molecular Formula C₉H₁₁BO₂[1][2]
Molecular Weight 161.99 g/mol [1][5]
Appearance White to off-white solid or powder[3][5]
Boiling Point 311.9 °C (Predicted)[2][5]
Density 1.17 g/cm³ (Predicted)[2][3]
Solubility Profile

The solubility of this compound is a critical factor for selecting appropriate reaction solvents and purification methods.

SolventSolubility
Methanol Soluble
Ethanol Soluble
Tetrahydrofuran (THF) Soluble
Dichloromethane (DCM) Sparingly Soluble
Toluene Sparingly Soluble
Water Slightly Soluble
Hexanes Insoluble

Field Insight: The good solubility in common ethereal and alcoholic solvents makes this reagent highly compatible with a wide range of cross-coupling conditions. Its poor solubility in non-polar solvents like hexanes can be effectively leveraged for purification by precipitation or trituration.

Stability and Storage

This compound is a moderately stable organic compound, but like all boronic acids, it requires proper storage to ensure its integrity and reactivity.

  • Storage Conditions: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It should be kept in a tightly sealed container in a dry, well-ventilated area.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[6]

  • Degradation Pathways:

    • Protolytic Deboronation: The carbon-boron bond can be cleaved under strongly acidic or basic conditions, or in the presence of certain transition metals, leading to the formation of cyclopropylbenzene.

    • Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the presence of the boroxine does not typically inhibit the reactivity in cross-coupling reactions as it can re-hydrolyze in situ. Storing the compound under dry conditions will minimize boroxine formation.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is the most prominent and powerful application of this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a versatile and efficient route to complex biaryl structures.[7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-cyclopropylphenyl moiety) to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_process Reaction Execution cluster_workup Workup & Purification R1 This compound Degas Inert Atmosphere (N₂/Ar) R1->Degas R2 Aryl Halide / Triflate R2->Degas Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Degas Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Degas Base Base (e.g., K₂CO₃) Base->Degas Solvent Solvent (e.g., Toluene/H₂O) Solvent->Degas Heat Heating & Stirring Degas->Heat Monitor Reaction Monitoring (TLC/GC-MS) Heat->Monitor Quench Aqueous Workup Monitor->Quench Extract Extraction Quench->Extract Dry Drying Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Biaryl Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Synthesis of 2-Cyclopropyl-4'-methoxybiphenyl

This protocol details a reliable method for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)

  • Triphenylphosphine (PPh₃; 4 mol%)

  • Potassium Carbonate (K₂CO₃; 2.0 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Combine this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add toluene and water via syringe in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-cyclopropyl-4'-methoxybiphenyl.

Trustworthiness Note: The success of this protocol relies on the quality of the reagents and the maintenance of an inert atmosphere. The use of degassed solvents is recommended for optimal catalyst performance and reproducibility.

Other Key Synthetic Transformations

While Suzuki-Miyaura coupling is its most frequent application, this compound is also a competent substrate in other important reactions.

Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples this compound with amines, amides, or alcohols, providing a valuable alternative to traditional methods like Buchwald-Hartwig amination.

Chan_Lam_Logic Start This compound Process Chan-Lam Coupling Start->Process Coupling_Partner Amine (R-NH₂) or Alcohol (R-OH) Coupling_Partner->Process Conditions Cu(II) Catalyst (e.g., Cu(OAc)₂) Base (e.g., Pyridine) Oxidant (Air/O₂) Process->Conditions Product_CN C-N Bond Formation (2-Cyclopropylphenyl)-NHR Process->Product_CN Product_CO C-O Bond Formation (2-Cyclopropylphenyl)-OR Process->Product_CO

Caption: Logical relationship in the Chan-Lam C-N/C-O coupling reaction.

Safety and Handling

Proper handling of this compound is crucial for ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle the solid in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • First Aid Measures:

    • Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.

    • Inhalation: May cause respiratory irritation. Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to introduce the metabolically robust and conformationally unique cyclopropylphenyl moiety makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physicochemical properties, combined with the application of well-established protocols for reactions like the Suzuki-Miyaura coupling, empowers researchers to efficiently construct novel and complex molecular architectures, driving forward innovation in drug discovery and beyond.

References

(2-Cyclopropylphenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Cyclopropylphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This compound has emerged as a particularly valuable reagent, distinguished by its unique structural features that offer significant advantages in drug design and synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthetic methodologies, and critical applications of this compound.

The significance of boronic acids in pharmacology has been firmly established with the regulatory approval of several boron-containing drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][2] These compounds have transitioned from being perceived as potentially toxic to being recognized for their unique ability to form reversible covalent bonds with biological targets, a feature that can lead to enhanced potency and selectivity.[2][3] this compound leverages this inherent reactivity of the boronic acid moiety while incorporating a cyclopropyl group, a structural motif known to enhance metabolic stability and introduce favorable conformational constraints.[4] This guide will explore these attributes in detail, providing both foundational knowledge and practical, field-proven insights.

Section 1: Core Molecular and Physical Properties

This compound is a white to off-white solid at room temperature.[4] Its fundamental properties, crucial for experimental design and execution, are summarized below. The compound is identified by its unique CAS Number, 1373393-41-9.[5][6][7]

PropertyValueSource(s)
Chemical Formula C₉H₁₁BO₂[4][5][6]
Molecular Weight 161.99 g/mol [4][5][7]
Exact Mass 162.085[5]
CAS Number 1373393-41-9[4][5][6]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 311.9°C at 760 mmHg[4][6]
Density (Predicted) 1.17 g/cm³[6][8]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[4][8]

Section 2: The Dual Advantage in Medicinal Chemistry: Boronic Acid and Cyclopropyl Moieties

The utility of this compound in drug discovery stems from the synergistic combination of its two key functional groups.

The Boronic Acid: A Reversible Covalent Warhead

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an effective Lewis acid.[9] This electrophilic nature allows it to readily interact with nucleophiles, such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes. At physiological pH, the sp²-hybridized boronic acid can accept a hydroxide ion to form a more stable, anionic sp³-hybridized boronate complex. This ability to form reversible, yet stable, covalent bonds is the cornerstone of its application as an enzyme inhibitor, a mechanism exemplified by the proteasome inhibitor drug Bortezomib.[2][9]

The Cyclopropyl Group: A Bioisostere for Metabolic Stability

The cyclopropyl ring is a highly sought-after substituent in medicinal chemistry. It is often used as a bioisostere for a phenyl ring or other larger alkyl groups. Its introduction into a drug candidate can confer several benefits:

  • Enhanced Metabolic Stability : The strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to simple alkyl chains, prolonging the drug's half-life.[4]

  • Improved Potency : The rigid structure of the cyclopropyl group can lock the molecule into a specific, biologically active conformation, improving its binding affinity to the target protein.

  • Modulation of Physicochemical Properties : It can fine-tune properties like lipophilicity (LogP), which is critical for absorption, distribution, metabolism, and excretion (ADME).

Section 3: Primary Application in Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aryl compounds that form the backbone of countless pharmaceutical agents.[2]

The reaction involves the coupling of an organoboronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The cyclopropylphenyl moiety is transferred from the boron atom to the coupling partner, enabling the construction of complex molecular architectures.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful formation of the biaryl product confirms the reactivity of the starting materials and the efficacy of the catalytic system.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide partner (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition : Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water. The water is necessary to dissolve the inorganic base.

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The causality here is that higher temperatures are needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The purpose of the washes is to remove the inorganic base and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Section 4: Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (Grignard or organolithium) with a borate ester, followed by acidic hydrolysis.

Synthesis_Workflow start 1-Bromo-2-cyclopropylbenzene step1 Lithiation (n-BuLi or Mg) start->step1 Anhydrous THF -78 °C intermediate 2-Cyclopropylphenyllithium (Organometallic Intermediate) step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 borate_ester Intermediate Borate Ester step2->borate_ester step3 Acidic Hydrolysis (e.g., aq. HCl) borate_ester->step3 product This compound step3->product

Caption: General synthetic workflow for this compound.

Representative Synthetic Protocol

This protocol outlines a common laboratory-scale synthesis. The causality for the stringent conditions (anhydrous, low temperature) is to prevent quenching of the highly reactive organometallic intermediate and minimize side reactions.

  • Preparation of Organometallic Reagent : Dissolve 1-bromo-2-cyclopropylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under a positive pressure of Argon.

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour. The low temperature is critical to prevent unwanted side reactions and ensure the stability of the generated aryllithium species.

  • Borylation : To the cold aryllithium solution, add triisopropyl borate (1.2-1.5 equivalents) dropwise. The borate ester is the electrophile that traps the nucleophilic aryllithium. Continue stirring at -78 °C for 1-2 hours.

  • Quenching and Hydrolysis : Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 1N HCl). This step hydrolyzes the intermediate borate ester to the desired boronic acid.

  • Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Section 5: Safety, Storage, and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage : Boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines). It is essential to store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container and at refrigerated temperatures (2-8°C) to ensure its long-term stability and reactivity.[4][8]

Conclusion

This compound is a powerful and versatile building block for researchers engaged in organic synthesis and drug discovery. Its molecular formula is C₉H₁₁BO₂ and its molecular weight is 161.99 g/mol .[4][5] The combination of a reactive boronic acid moiety, capable of participating in robust C-C bond-forming reactions, and a metabolically stable cyclopropyl group provides a distinct advantage for the construction of novel molecular entities. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, empowers scientists to effectively leverage this reagent in the pursuit of the next generation of therapeutics.

References

The Lewis Acidity of (2-Cyclopropylphenyl)boronic Acid: A Theoretical and Practical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Boronic acids are a cornerstone of modern medicinal chemistry and organic synthesis, acting as versatile building blocks, catalysts, and pharmacophores.[1][2][3] Their utility is intrinsically linked to the Lewis acidic nature of their boron center. This technical guide provides a comprehensive examination of the Lewis acidity of (2-Cyclopropylphenyl)boronic acid, a compound of growing interest due to the unique steric and electronic properties conferred by the cyclopropyl substituent. We will dissect the theoretical underpinnings that govern its acidity, present detailed, field-proven experimental protocols for its quantification, and discuss the implications of its specific acidic character for applications in drug discovery and catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important molecular entity.

Foundational Principles: The Duality of Boronic Acid Acidity

Unlike classical Brønsted acids that donate a proton, the acidity of a boronic acid, R-B(OH)₂, in aqueous solution is defined by its ability to accept a hydroxide ion (a Lewis base). This interaction results in a change in both the geometry and hybridization of the boron center, shifting from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) boronate complex.[1][4] This fundamental equilibrium is the source of their utility in applications ranging from carbohydrate sensing to covalent enzyme inhibition.[2][5]

The strength of a boronic acid as a Lewis acid is quantified by its pKₐ value, which represents the pH at which the concentrations of the neutral boronic acid and the anionic boronate species are equal. A lower pKₐ value signifies a stronger Lewis acid, as it indicates a greater propensity to form the tetrahedral boronate complex at a lower pH.[5]

Figure 1: The fundamental Lewis acid equilibrium of this compound in aqueous media.

The (2-Cyclopropylphenyl) Substituent: A Study in Contrasting Effects

The Lewis acidity of an arylboronic acid is exquisitely sensitive to the nature of its substituents. The 2-cyclopropylphenyl group presents a fascinating case where competing electronic and steric effects modulate the reactivity of the boron center.

Electronic Effects

The cyclopropyl group is unique in its electronic character. Its strained C-C bonds possess significant p-character, allowing them to interact with adjacent π-systems, a phenomenon described by Walsh orbitals. This interaction typically manifests as a π-electron-donating effect into the aromatic ring.[6] Electron-donating groups increase the electron density on the phenyl ring, which is relayed to the boron atom, thereby decreasing its electrophilicity and reducing its affinity for Lewis bases. This would predict that this compound is a weaker Lewis acid (higher pKₐ) than unsubstituted phenylboronic acid.

Steric and Conformational Effects

The placement of the cyclopropyl group at the ortho position introduces significant steric bulk around the boronic acid moiety. This has two primary consequences:

  • Destabilization of the Planar State: The steric clash between the bulky cyclopropyl group and the B(OH)₂ group can force the B(OH)₂ group out of the plane of the phenyl ring. This disruption of coplanarity inhibits resonance between the boron's empty p-orbital and the aromatic π-system, making the boron center more electron-deficient and thus a stronger Lewis acid.

  • Conformational Control: The steric presence of the ortho-cyclopropyl group can influence the conformational preference of adjacent substituents.[7] This can impact the solvation shell and the precise orientation required for a Lewis base to approach the boron atom.

The interplay of these opposing electronic (acid-weakening) and steric (acid-strengthening) effects makes the a priori prediction of this compound's net Lewis acidity non-trivial, necessitating empirical measurement.

Experimental Quantification of Lewis Acidity

To rigorously characterize the Lewis acidity of this compound, a multi-faceted approach employing both aqueous and non-aqueous methods is required. We present two gold-standard protocols.

Protocol 1: pKₐ Determination by UV-Vis Spectrophotometric Titration

This method measures the effective Lewis acidity in aqueous solution by determining the pKₐ. It leverages the difference in the UV absorbance spectra between the sp² boronic acid and the sp³ boronate anion.[5][8]

Causality: The formation of the tetrahedral boronate disrupts the π-conjugation between the boron atom and the phenyl ring, leading to a predictable shift in the UV-Vis spectrum. By monitoring this change as a function of pH, one can precisely determine the inflection point, which corresponds to the pKₐ.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) to ensure solubility.

  • Buffer Preparation: Prepare a series of buffer solutions spanning a pH range from ~7 to 11 (e.g., 0.05 M phosphate and borate buffers). Accurately measure the pH of each buffer solution.

  • Sample Preparation: For each pH point, add a small, constant volume of the boronic acid stock solution to a quartz cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pKₐ.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220 nm to 350 nm) for each sample. Record the absorbance at a wavelength where the difference between the acid and boronate forms is maximal.

  • Data Analysis: Plot the measured absorbance against the pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pH at the midpoint of the transition is the pKₐ.

References

A Technical Guide to the Stability and Storage of (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors and the quality of final products. (2-Cyclopropylphenyl)boronic acid, a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is no exception. This guide provides an in-depth understanding of the factors governing the stability of this reagent and outlines best practices for its storage and handling to ensure its optimal performance.

The Chemical Nature of this compound: A Double-Edged Sword

This compound's utility stems from the unique reactivity of its carbon-boron bond. However, this same reactivity also makes it susceptible to degradation. Understanding the inherent chemical vulnerabilities of this molecule is the first step toward mitigating them. The presence of the ortho-cyclopropyl group introduces specific electronic and steric effects that influence its stability profile.

Key Degradation Pathways: A Mechanistic Perspective

Two primary degradation pathways threaten the integrity of this compound: protodeboronation and oxidation. A thorough understanding of these mechanisms is crucial for implementing effective storage and handling strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, thereby converting this compound into cyclopropylbenzene, an undesired byproduct. This process is a known challenge for many boronic acids, especially during reactions in aqueous basic conditions.[1][2]

Fortunately, studies have shown that cyclopropyl boronic acids exhibit remarkable stability against protodeboronation. Research investigating the pH-rate profiles for the protodeboronation of various boronic acids, including cyclopropyl boronic acid, found that it undergoes this degradation pathway very slowly.[3][4] This inherent stability is a significant advantage of using cyclopropyl-substituted boronic acids.

The mechanism of protodeboronation is often pH-dependent and can be catalyzed by both acids and bases.[2] At higher pH, the boronic acid exists as the more reactive boronate anion, which can facilitate the cleavage of the C-B bond.[5]

Caption: General mechanism of protodeboronation of arylboronic acids.

Oxidation: The Unwanted Introduction of Oxygen

Arylboronic acids are susceptible to oxidation, which can convert the boronic acid into a phenol.[6][7] In the case of this compound, this would lead to the formation of 2-cyclopropylphenol. This oxidative degradation can occur upon exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal catalysts.[6]

The steric hindrance provided by the ortho-cyclopropyl group may offer some degree of protection against oxidation compared to unsubstituted phenylboronic acid. However, this should not be relied upon for long-term stability.

Caption: General mechanism of oxidation of arylboronic acids.

Recommended Storage and Handling Protocols

To preserve the purity and reactivity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on established best practices for boronic acids and are designed to minimize degradation.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C is recommended for short to medium-term storage. For long-term storage, -20°C is preferable.[8][9][10]Lower temperatures slow down the rates of all chemical degradation pathways, including protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[8][9]This minimizes contact with atmospheric oxygen and moisture, which are key contributors to oxidation and protodeboronation, respectively.
Container Use a tightly sealed, opaque container .[9][10]A tight seal prevents the ingress of air and moisture. Opaque containers protect the compound from light, which can accelerate oxidative degradation.
Moisture Protect from moisture . The compound should be stored in a dry environment.[9][10]Moisture is a reactant in the protodeboronation pathway. Even ambient humidity can be detrimental over time.
Handling Procedures: A Step-by-Step Workflow

Adherence to proper handling techniques is as critical as maintaining optimal storage conditions.

Workflow for Handling Solid this compound:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Return to Storage A Equilibrate container to room temperature B Prepare inert atmosphere (glove box or Schlenk line) A->B Ensures dry environment C Open container under inert atmosphere B->C Prevents exposure to air/moisture D Quickly weigh the desired amount C->D Minimize exposure time E Immediately and tightly reseal the container D->E Protect remaining material F Purge headspace with inert gas (optional but recommended) E->F Further protection G Return to recommended storage temperature F->G Maintain stability

Caption: Recommended workflow for handling solid this compound.

Causality Behind Experimental Choices:

  • Equilibration to Room Temperature: Bringing the sealed container to room temperature before opening is crucial to prevent condensation of atmospheric moisture onto the cold solid, which would introduce water and accelerate protodeboronation.

  • Inert Atmosphere Handling: Working in a glove box or under a stream of inert gas directly addresses the primary degradation pathways by excluding both oxygen and moisture.

  • Prompt Resealing: Minimizing the time the container is open is a simple yet effective way to limit exposure to the ambient atmosphere.

Assessing the Quality of this compound

Regularly assessing the purity of your boronic acid stock is a critical component of ensuring reproducible experimental results.

Analytical Techniques

Several analytical methods can be employed to determine the purity of this compound and to detect the presence of its degradation products.

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Can be used to quantify the purity of the boronic acid and detect non-volatile impurities, including the corresponding phenol from oxidation.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information on impurities, aiding in the identification of degradation products.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) ¹H and ¹³C NMR can confirm the structure and identify organic impurities. ¹¹B NMR is particularly useful for observing the boron environment and can help detect the formation of boroxines (cyclic anhydrides).
Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.

Objective: To determine the purity of a sample of this compound and identify the presence of the potential 2-cyclopropylphenol degradant.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standards for this compound and 2-cyclopropylphenol (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.

    • If available, prepare a separate stock solution of the 2-cyclopropylphenol reference standard.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the this compound to be tested in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient, for example, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: A suitable wavelength for both the boronic acid and the potential phenol impurity (e.g., 220 nm or 254 nm).

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the main component and any impurities.

    • Calculate the purity of the sample by area percentage.

Conclusion: A Proactive Approach to Stability

This compound is a valuable synthetic tool, and its stability is a key factor in its successful application. While it benefits from the inherent resistance of the cyclopropyl group to protodeboronation, it remains susceptible to degradation, particularly through oxidation. By understanding the underlying chemical principles of its instability and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity and reactivity of this important reagent. A proactive approach to stability, encompassing proper storage, careful handling, and routine quality assessment, is a cornerstone of robust and reproducible chemical synthesis.

References

Methodological & Application

Application Notes & Protocols: (2-Cyclopropylphenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Cyclopropylphenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of organoboron reagents, (2-Cyclopropylphenyl)boronic acid has emerged as a particularly valuable building block. The cyclopropyl group, a strained three-membered ring, is a "bioisostere" often used in medicinal chemistry to replace larger, more flexible groups or unsaturated systems.[3] Its unique conformational rigidity and electronic properties can impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.[3] The 2-cyclopropylphenyl scaffold, therefore, is a highly sought-after motif in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer troubleshooting advice to empower researchers to successfully incorporate this valuable structural unit into their synthetic targets.

Mechanistic Considerations for this compound

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl or vinyl halide (or triflate), forming a palladium(II) intermediate.[5][6] The reactivity order for the halide is typically I > OTf > Br > Cl.[5]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[7][8][9] This "ate" complex then reacts with the Pd(II)-halide complex to exchange the halide for the organic moiety.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]

The presence of the ortho-cyclopropyl group on the phenylboronic acid introduces steric considerations that can influence the reaction. While not as demanding as a tert-butyl group, the cyclopropyl substituent does create some steric hindrance around the boron center. This can potentially slow down the transmetalation and reductive elimination steps.[10] Consequently, the choice of ligand on the palladium catalyst becomes critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often employed to accelerate these steps and achieve high yields when dealing with sterically hindered substrates.[10][11][12]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination CoupledProduct Coupled Product (R¹-R²) TM_complex->CoupledProduct ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_complex BoronicAcid (2-Cyclopropylphenyl) boronic acid (R²B(OH)₂) BoronicAcid->TM_complex Base Base (e.g., K₃PO₄) Base->TM_complex Activation caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Recommended Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. Optimization may be required depending on the specific substrates used.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide variety of electron-rich and electron-deficient aryl bromides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Water (degassed)

Experimental Workflow:

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction flask. start->reagents purge Evacuate and backfill flask with an inert gas (e.g., Argon) three times. reagents->purge solvents Add anhydrous solvent (Toluene/Dioxane) and degassed water. purge->solvents heat Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. solvents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup Reaction Complete purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Fig 2. General Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Reagent Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(OAc)₂ (0.01 equiv), SPhos (0.02 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the aryl halide) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-cyclopropylbiphenyl product.[1][10]

Protocol 2: Coupling with More Challenging Aryl Chlorides

Aryl chlorides are less reactive than their bromide counterparts, often requiring a more active catalyst system and potentially higher temperatures.[14]

Key Modifications from Protocol 1:

  • Catalyst System: Use a pre-formed palladium precatalyst, such as SPhos-Pd-G3 (1-2 mol%), which generates the active Pd(0) species more readily.[10]

  • Base: A stronger base like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be beneficial.[11]

  • Solvent: A higher boiling point solvent like dioxane or t-amyl alcohol may be necessary.

  • Temperature: Reaction temperatures may need to be increased to 110-120 °C.

Step-by-Step Procedure:

  • Reagent Setup: In a glovebox or under a strict inert atmosphere, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), SPhos-Pd-G3 precatalyst (0.02 equiv), and Cs₂CO₃ (2.0 equiv) in a reaction vessel.

  • Solvent Addition: Add anhydrous dioxane.

  • Reaction & Monitoring: Seal the vessel and heat to 110 °C. Monitor as described in Protocol 1.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Summary: Key Reaction Parameters

The choice of catalyst, base, and solvent is critical for success, especially with a sterically influenced substrate like this compound.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4)Precatalysts offer faster generation of the active Pd(0) species, which can be crucial for less stable boronic acids or challenging substrates.[15][16]
Ligand Buchwald-type Biarylphosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, SImesBulky, electron-rich ligands are essential. They promote the rate-limiting oxidative addition and accelerate the sterically sensitive reductive elimination step, preventing catalyst decomposition and side reactions.[10][11]
Base Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃Organic: t-BuOKThe base activates the boronic acid to the more nucleophilic boronate.[7][17] Stronger bases (Cs₂CO₃, t-BuOK) are often better for less reactive aryl chlorides. K₃PO₄ is a good general-purpose base.
Solvent Toluene, Dioxane, THF, 2-MeTHF, t-Amyl Alcohol (+ Water)The choice depends on the required reaction temperature and substrate solubility. A small amount of water often accelerates the reaction, aiding in base dissolution and facilitating the transmetalation step.[18]
Temperature 60 - 120 °CHigher temperatures are generally needed for less reactive halides (chlorides). However, excessively high temperatures can lead to protodeboronation (loss of the boronic acid group).[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Poor Substrate Solubility3. Insufficiently Strong Base1. Use a fresh palladium source or a more robust precatalyst. Ensure rigorous exclusion of oxygen.[19]2. Try a different solvent system (e.g., dioxane instead of toluene).[20]3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10]
Protodeboronation 1. Reaction too slow2. Excess water or acidic impurities3. High temperature1. Increase catalyst loading or switch to a more active ligand/precatalyst to accelerate the productive coupling over the decomposition pathway.[15]2. Use anhydrous solvents and ensure the base is not excessively hydrated.3. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen at the start of the reaction.Ensure the reaction mixture is thoroughly degassed before heating. Using a Pd(0) source (like Pd₂(dba)₃) or a precatalyst can minimize initial Pd(II) concentration.[19]
Difficulty with ortho-substituted Aryl Halides Severe steric hindrance impeding oxidative addition and/or reductive elimination.Use a highly active catalyst system with a bulky ligand (e.g., XPhos or an NHC ligand).[10][11] Higher temperatures and a strong base (t-BuOK) may be required.[11]

References

Palladium catalysts for Suzuki coupling with (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki Coupling with (2-Cyclopropylphenyl)boronic Acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[1][2] This guide provides an in-depth look at the specific application of this reaction with this compound, a substrate whose steric profile presents unique challenges. We will explore the mechanistic underpinnings, strategies for catalyst and ligand selection, detailed protocols, and troubleshooting to enable robust and high-yielding couplings.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide or triflate.[3] The reaction's success hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][6]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OA_Complex R¹-PdII(L)₂-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-PdII(L)₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (R¹-R²) Boronate R²-B(OR)₃⁻ Boronate->OA_Complex Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge: Steric Hindrance from the 2-Cyclopropyl Group

The coupling of this compound is a sterically demanding transformation. The cyclopropyl group at the ortho position creates significant bulk around the boron center. This steric congestion can impede key steps of the catalytic cycle:

  • Transmetalation : The bulky cyclopropyl group can hinder the approach of the boronate to the palladium center, slowing down the crucial ligand exchange step.

  • Reductive Elimination : The final bond-forming step can be disfavored if the two coupled groups (the 2-cyclopropylphenyl moiety and the partner from the organohalide) are too bulky to coexist comfortably in the palladium coordination sphere before elimination.

Overcoming these steric barriers requires a carefully selected catalyst system, particularly the ligand bound to the palladium center.

Catalyst and Ligand Selection for Hindered Couplings

For challenging substrates, the choice of ligand is paramount. The ligand modulates the steric and electronic properties of the palladium catalyst, directly influencing its activity and stability.[7] For substrates like this compound, bulky and electron-rich monodentate phosphine ligands or N-Heterocyclic Carbenes (NHCs) are often the catalysts of choice.[8][9][10]

  • Bulky, Electron-Rich Phosphines : Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly effective.[8][11] Their bulkiness promotes the reductive elimination step, while their strong electron-donating ability facilitates the oxidative addition of less reactive halides like aryl chlorides.[8][12]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium.[13] This stability makes them robust catalysts that can handle high temperatures and challenging substrates, including sterically hindered ones.[9][13]

The palladium source is typically a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[2][14] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[14]

Catalyst System ComponentExamplesTypical Loading (mol%)Key Features & Rationale for Hindered Couplings
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃0.5 - 5Air-stable and common sources for generating the active Pd(0) catalyst in situ.[2][14]
Bulky Phosphine Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃1 - 10Promote efficient reductive elimination of bulky products and enhance oxidative addition rates.[6][8][11][15]
NHC Ligands IPr, IMes1 - 5Form highly stable and active catalysts; excellent for challenging couplings including those with aryl chlorides.[6]
Specialized Precatalysts SPhos Pd G3, XPhos Pd G30.5 - 2Pre-formed, highly active catalysts that ensure efficient generation of the active LPd(0) species, crucial for unstable boronic acids.[16][17]

Application Protocol: Suzuki Coupling of 2-Bromoanisole with this compound

This protocol provides a representative procedure for a challenging Suzuki coupling. Safety Note : Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All reagents should be handled under an inert atmosphere unless otherwise noted.

Reagents and Equipment
  • This compound (1.2 equiv)

  • 2-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add 2-bromoanisole (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a desired solvent ratio (e.g., 5:1 dioxane/water). The exclusion of oxygen is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[18][19]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-24 hours. Vigorous stirring is crucial for biphasic reactions to ensure proper mixing.[17]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or oxidized ligand).[18] 2. Insufficiently inert atmosphere.[18][19] 3. Poor solubility of reagents.[19][20] 4. Sub-optimal temperature.[19]1. Use fresh, high-purity catalyst and ligand. Consider using a more stable precatalyst (e.g., a Buchwald G3 precatalyst).[17] 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Screen alternative solvents (e.g., Toluene, THF, DMF) to improve solubility. 4. Screen a range of temperatures (e.g., 80-110 °C).
Protodeboronation 1. The boronic acid is being replaced by a hydrogen atom.[19] 2. This is common with sterically hindered or electron-deficient boronic acids.[16][18] 3. Excess water or harsh basic conditions.[19]1. Use a milder base (e.g., KF, Cs₂CO₃).[18][20] 2. Minimize water content or run under anhydrous conditions. 3. Use the boronic acid as its more stable pinacol (BPin) or MIDA ester derivative.[19]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[17] 2. Certain Pd(II) precatalysts can promote this side reaction during the reduction to Pd(0).1. Improve degassing procedures for all solvents and ensure a positive inert gas pressure is maintained.[19] 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for rapid activation.
Dehalogenation of Aryl Halide 1. The halide is replaced by a hydrogen atom. 2. Can be caused by side reactions involving the base and solvent, or catalyst degradation.1. Change the base or solvent system. 2. Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalyst.[18]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful yet challenging transformation. Success relies on a rational approach to catalyst selection, where bulky, electron-rich ligands are employed to overcome the steric demands of the substrate. By carefully controlling reaction parameters such as the base, solvent, and atmosphere, and by being prepared to troubleshoot common side reactions like protodeboronation, researchers can reliably synthesize complex molecular architectures for applications ranging from materials science to pharmaceutical development.

References

Application Notes and Protocols: Suzuki Coupling with (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its widespread adoption is a testament to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

This guide focuses on a particularly valuable building block: (2-cyclopropylphenyl)boronic acid. The cyclopropyl moiety is a highly sought-after motif in medicinal chemistry, often imparting favorable metabolic stability, conformational rigidity, and improved potency to drug candidates. The ortho-substitution pattern, however, introduces steric hindrance that can present unique challenges to the coupling reaction. This document provides a comprehensive protocol and in-depth mechanistic insights to empower researchers to successfully employ this compound in their synthetic endeavors.

Mechanistic Underpinnings: A Guide to Rational Optimization

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7]

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) species.[3][8] This is often the rate-determining step, particularly with less reactive aryl chlorides.[9]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][5][6][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Base_Activation Base Activation (R-B(OH)₂) Base_Activation->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different substrates.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Aryl Bromide 1.0 equiv.
This compound 1.2 - 1.5 equiv.
Palladium Catalyst e.g., Pd(PPh₃)₄ (1-5 mol%) or a more active pre-catalyst for hindered substrates.
Base e.g., K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.)
Solvent Degassed 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water.
Reaction Vessel Schlenk flask or sealed vial.
Inert Atmosphere Nitrogen or Argon.
Stirring Magnetic stir bar.
Heating Oil bath or heating mantle with temperature control.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow Visualization

Suzuki_Workflow start Start setup Combine Reactants and Base start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/GC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Key Considerations for Success with this compound

The ortho-cyclopropyl group introduces steric bulk that can influence the reaction's efficiency. The following points are critical for achieving high yields.

Catalyst and Ligand Selection

For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be sluggish.[11] The use of more active catalyst systems is often beneficial.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[11][12] These ligands promote both the oxidative addition and reductive elimination steps.[11]

  • Pre-catalysts: Air- and moisture-stable pre-catalysts, such as those from the Buchwald or PEPPSI families, can simplify reaction setup and improve reproducibility.[13]

The Critical Role of the Base

The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[1][10]

  • Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[1] For challenging couplings, stronger bases like potassium phosphate are often more effective.[14]

  • Anhydrous vs. Aqueous: While many Suzuki couplings are performed in biphasic aqueous systems, anhydrous conditions can sometimes be advantageous, particularly if protodeboronation is a concern.[11]

Solvent Effects

The solvent system must solubilize all reaction components and can significantly impact reactivity.[15][16][17]

  • Common Solvents: Toluene, 1,4-dioxane, and THF are commonly employed, often with the addition of water to aid in dissolving the base and boronate species.[5]

  • Polar Aprotic Solvents: Solvents like DMF can be effective but may also influence the reaction's selectivity in certain cases.[9][15]

Potential Side Reactions and Troubleshooting
  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It can be minimized by using milder bases, anhydrous conditions, or by protecting the boronic acid as a boronate ester (e.g., a pinacol ester).[11]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, often promoted by the presence of oxygen.[11] Thorough degassing of the reaction mixture is essential to minimize this side reaction.[13]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules bearing the valuable cyclopropylphenyl motif. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important transformation in their work.

References

The Strategic Application of (2-Cyclopropylphenyl)boronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of the 2-Cyclopropylphenyl Moiety in Drug Design

In the landscape of medicinal chemistry, the cyclopropyl group has risen from a chemical curiosity to a cornerstone of rational drug design.[1] Its incorporation into molecular scaffolds is a strategic decision aimed at enhancing key pharmacological properties. The three-membered ring's inherent strain (~27.5 kcal/mol) confers unique electronic and conformational characteristics upon the parent molecule.[1] When attached to a phenyl ring, particularly at the ortho position as in (2-Cyclopropylphenyl)boronic acid, this building block offers a powerful combination of features for medicinal chemists.

The primary advantages stem from the cyclopropyl group's ability to:

  • Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are significantly stronger than those in typical alkyl chains. This makes the moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring can substantially increase a drug's half-life and bioavailability.

  • Provide Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock an otherwise flexible part of a molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in potency and selectivity.[1][2]

  • Act as a Bioisostere: The cyclopropyl group can serve as a bioisosteric replacement for other common functional groups like vinyls or gem-dimethyl groups, allowing chemists to fine-tune physicochemical properties such as lipophilicity and aqueous solubility to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

This compound is an exemplary reagent for introducing this valuable motif into complex molecules. As a boronic acid, it is a prime substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used carbon-carbon bond-forming reactions in pharmaceutical process chemistry.[3][4] This makes it an indispensable tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in a vast array of therapeutic agents, including kinase inhibitors, protease inhibitors, and CNS-targeting drugs.[3][5]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in pharmaceutical synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a C(sp²)–C(sp²) bond between the boronic acid-bearing carbon and an aryl or heteroaryl halide (or triflate), providing a direct and efficient route to complex molecular architectures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates this step.[6]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_biaryl Ar¹-Pd(II)L₂-Ar² pd0->pd_biaryl Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_intermediate->transmetalation transmetalation->pd_biaryl pd_biaryl->pd_intermediate Transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 2-(2-Cyclopropylphenyl)pyridine Derivative

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide, a common transformation in drug discovery programs.[3]

Objective:

To synthesize 2-(2-Cyclopropylphenyl)-5-fluoropyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:
ReagentCAS NumberMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Bromo-5-fluoropyridine41404-58-4175.991.05.0880 mg
This compound1373393-41-9161.991.26.0972 mg
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.15122.5 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.512.51.73 g
1,4-Dioxane (anhydrous)123-91-188.11--40 mL
Deionized Water7732-18-518.02--10 mL
Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoropyridine (880 mg, 5.0 mmol), this compound (972 mg, 6.0 mmol), and Potassium Carbonate (1.73 g, 12.5 mmol).

    • Scientist's Note: Using a slight excess (1.2 eq) of the boronic acid helps drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions. Potassium carbonate is a cost-effective and moderately strong base suitable for activating the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (122.5 mg, 0.15 mmol, 3 mol%).

    • Scientist's Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling reactions involving heteroaryl halides. The dppf ligand provides the right balance of electron-donating properties and steric bulk to promote efficient oxidative addition and reductive elimination.

  • Degassing: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. Bubble the inert gas through the solvent mixture for 15-20 minutes to thoroughly degas the solution.

    • Scientist's Note: A mixed solvent system like dioxane/water is common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Degassing is a critical step to prevent oxidation of the Pd(0) species.

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-Cyclopropylphenyl)-5-fluoropyridine. A typical yield for this type of reaction would be in the range of 75-95%.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and strategic building block for pharmaceutical synthesis. Its utility is anchored in its ability to introduce the metabolically robust and conformationally rigid cyclopropyl moiety via the efficient and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and principles outlined here demonstrate its straightforward application in creating complex biaryl structures that are central to the development of next-generation therapeutics. As drug discovery continues to demand molecules with improved potency, selectivity, and pharmacokinetic profiles, the strategic use of reagents like this compound will remain a key enabler of innovation.

References

Application Notes and Protocols for Chan-Lam Coupling with (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Chan-Lam Couplings

The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-heteroatom bonds under remarkably mild conditions.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds offers a powerful alternative to traditional methods like the Ullmann condensation and the Buchwald-Hartwig amination, often avoiding harsh reaction conditions and the use of expensive palladium catalysts.[1][2] The reaction's tolerance to air and moisture further enhances its practical appeal in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and agrochemicals where diaryl ethers and secondary aryl amines are prevalent structural motifs.[3][4]

This guide focuses on a specific, yet increasingly important substrate: (2-Cyclopropylphenyl)boronic acid . The presence of the bulky cyclopropyl group at the ortho position introduces significant steric hindrance, which can pose a considerable challenge to the efficiency of the Chan-Lam coupling. While the reaction is known for its broad substrate scope, sterically demanding partners often require careful optimization of reaction conditions to achieve satisfactory yields.[2] This document provides a detailed exploration of the mechanistic nuances, practical considerations, and optimized protocols for successfully employing this compound in Chan-Lam N- and O-arylation reactions. By understanding the underlying principles and the strategies to mitigate steric effects, researchers can effectively harness the synthetic potential of this valuable building block.

Mechanistic Overview: The Catalytic Cycle

The mechanism of the Chan-Lam coupling is a subject of ongoing research, but a generally accepted catalytic cycle involves the interplay of copper in various oxidation states, primarily Cu(I), Cu(II), and Cu(III).[1][5] The reaction is initiated by the interaction of the Cu(II) catalyst with the boronic acid and the nucleophile.

A proposed catalytic cycle can be visualized as follows:

Chan_Lam_Coupling CuII_cat Cu(II) Catalyst (e.g., Cu(OAc)₂) Intermediate_A [Ar-Cu(II)-NuR] CuII_cat->Intermediate_A ArBOH2 This compound (ArB(OH)₂) ArBOH2->CuII_cat Transmetalation NuH Nucleophile (R-NH₂ or R-OH) NuH->CuII_cat Coordination Base Base (e.g., Pyridine, Et₃N) Base->NuH Deprotonation Intermediate_B [Ar-Cu(III)-NuR] Intermediate_A->Intermediate_B Oxidation (Disproportionation or external oxidant) Product Coupled Product (Ar-NuR) Intermediate_B->Product Reductive Elimination CuI Cu(I) Intermediate_B->CuI CuI->CuII_cat Reoxidation Oxidant Oxidant (Air, O₂) Oxidant->CuI N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, aniline, Cu(OAc)₂, and stir bar to a flask. B 2. Add solvent and base. A->B C 3. Stir at specified temperature (open to air). B->C D 4. Monitor reaction by TLC/LC-MS. C->D E 5. Filter through Celite®. D->E F 6. Concentrate the filtrate. E->F G 7. Purify by column chromatography. F->G O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, phenol, Cu(OAc)₂, and molecular sieves to a flask. B 2. Add solvent and base. A->B C 3. Stir at specified temperature under an O₂ atmosphere. B->C D 4. Monitor reaction by TLC/LC-MS. C->D E 5. Filter and wash. D->E F 6. Perform aqueous work-up. E->F G 7. Purify by column chromatography. F->G

References

Synthesis of Biaryl Compounds Using (2-Cyclopropylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Significance of Biaryls and the Unique Role of the 2-Cyclopropylphenyl Moiety

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of these vital carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1] Within the vast arsenal of organoboron reagents, (2-Cyclopropylphenyl)boronic acid offers a unique combination of steric and electronic properties. The ortho-cyclopropyl group introduces a three-dimensional element that can significantly influence the conformational preferences of the resulting biaryl product, a critical factor in modulating biological activity and material properties. This guide provides a comprehensive overview of the synthesis of biaryl compounds utilizing this compound, delving into the mechanistic underpinnings of the Suzuki-Miyaura reaction and offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding the nuances of this cycle is paramount for troubleshooting and optimizing reaction conditions, particularly when dealing with sterically demanding substrates like this compound.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex. This step, often rate-limiting, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For less reactive aryl chlorides, the choice of a highly active catalyst system is crucial.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group to the palladium center.[4] The choice of base is therefore not trivial; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active palladium(0) species, thus completing the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Steric Challenge: The Case of this compound

The ortho-cyclopropyl group in this compound presents a significant steric impediment. This steric bulk can hinder the approach of the boronic acid to the palladium center during the transmetalation step. Consequently, careful selection of the catalyst system is paramount to achieving high yields. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), SPhos, or XPhos, are often employed to facilitate the coupling of sterically hindered substrates.[5] These ligands promote the formation of a more reactive, monoligated palladium(0) species and can accelerate both the oxidative addition and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides. It is adapted from established procedures for sterically demanding cyclopropylboronic acids.[6][7]

Materials and Reagents:
  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Reaction Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Aryl Bromide, and K3PO4 in vessel B Add Pd(OAc)2 and PCy3 A->B C Add anhydrous Toluene and degassed Water B->C D Degas mixture with Argon/Nitrogen C->D E Heat to 80-100 °C D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent (e.g., Ethyl Acetate) G->H I Wash with water and brine H->I J Dry organic layer and concentrate I->J K Purify by flash column chromatography J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.3 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Catalyst Loading: To the vessel, add palladium(II) acetate (0.02 - 0.05 equiv) and tricyclohexylphosphine (0.04 - 0.10 equiv). The ligand-to-palladium ratio should be carefully considered and optimized.

  • Solvent Addition: Add a degassed mixture of toluene and water (typically in a 5:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure proper mixing.

  • Inerting: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data Summary:
ParameterRecommended Range/ValueRationale
This compound (equiv) 1.2 - 1.5An excess is used to drive the reaction to completion and to compensate for potential protodeboronation.
Base (equiv) 2.0 - 3.0A sufficient amount of base is crucial for the activation of the boronic acid. K₃PO₄ is a common choice for sterically hindered couplings.
Palladium Catalyst (mol %) 1 - 5Higher catalyst loading may be necessary for challenging substrates.
Ligand (mol %) 2 - 10A ligand-to-palladium ratio of 2:1 is a good starting point.
Solvent Ratio (Toluene:Water) 5:1 to 10:1The aqueous phase is necessary for the activation of the boronic acid and to facilitate the transmetalation step.
Temperature (°C) 80 - 110Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystEnsure the palladium source and ligand are of high quality and handled under inert conditions.
Insufficiently anhydrous conditionsUse anhydrous solvents and reagents to minimize protodeboronation of the boronic acid.
Suboptimal base or solventScreen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water).
Protodeboronation Presence of protic impuritiesRigorously dry all reagents and solvents.
Reaction temperature is too highOptimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
Homocoupling of Aryl Halide Presence of oxygenEnsure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere.

Conclusion

The synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful tool for accessing novel chemical entities with unique three-dimensional structures. While the steric hindrance of the ortho-cyclopropyl group presents a challenge, it can be overcome through the judicious selection of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand, and the optimization of reaction parameters. The protocol and insights provided in this guide serve as a comprehensive resource for researchers to successfully employ this versatile building block in their synthetic campaigns, ultimately accelerating the discovery and development of new molecules with impactful applications.

References

Application Notes and Protocols for the Cross-Coupling of (2-Cyclopropylphenyl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyclopropylbiaryl scaffold is a privileged motif in modern medicinal chemistry, imparting favorable conformational constraints and metabolic stability to drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these valuable structures. This comprehensive guide provides an in-depth analysis of the cross-coupling of (2-cyclopropylphenyl)boronic acid with a range of aryl halides. We will explore the mechanistic nuances dictated by the sterically demanding ortho-cyclopropyl group, present optimized, field-proven protocols, and offer a robust troubleshooting framework to empower researchers in overcoming synthetic challenges.

Introduction: The Strategic Value of the 2-Cyclopropylbiaryl Moiety

The incorporation of a cyclopropyl ring onto an aromatic system is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties. When positioned at the ortho-position of a biaryl system, the cyclopropyl group introduces a significant steric influence that restricts the rotation around the C-C single bond connecting the two aryl rings. This conformational locking can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. A notable example of a drug candidate featuring this moiety is in the development of selective androgen receptor modulators (SARMs), where the rigidified biaryl core contributes to potent and tissue-selective activity. The Suzuki-Miyaura coupling is a powerful and versatile tool for the construction of such C-C bonds, offering high functional group tolerance and generally high yields.[1] However, the steric hindrance presented by the ortho-cyclopropyl group on the boronic acid poses a significant challenge, necessitating carefully optimized reaction conditions to achieve efficient coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide (R-X) Pd(II)_Complex trans-R-Pd(II)-X(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)_Complex->Transmetalation [ArB(OH)3]- Pd(II)_Aryl_Complex trans-R-Pd(II)-Ar(L)2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar (Product) Reductive_Elimination->Product experimental_workflow cluster_prep Reagent Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine this compound (1.2 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and K₃PO₄ (2.0 equiv) in an oven-dried Schlenk flask. atmosphere 2. Seal the flask with a septum, evacuate, and backfill with argon (repeat 3x). reagents->atmosphere catalyst 3. Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) under a positive pressure of argon. atmosphere->catalyst solvent 4. Add degassed toluene and water (10:1 v/v) via syringe. catalyst->solvent heating 5. Immerse the flask in a preheated oil bath at 100 °C. solvent->heating stirring 6. Stir vigorously for 12-18 hours. heating->stirring monitoring 7. Monitor reaction progress by TLC or LC-MS. stirring->monitoring cooling 8. Cool the reaction to room temperature. monitoring->cooling extraction 9. Dilute with ethyl acetate and wash with water and brine. cooling->extraction drying 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. extraction->drying purification 11. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate). drying->purification troubleshooting_flowchart cluster_catalyst Catalyst System Issues cluster_base Base/Solvent Issues cluster_boronic_acid Boronic Acid Issues cluster_conditions Reaction Condition Issues start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_base Check Base and Solvent start->check_base check_boronic_acid Check Boronic Acid Integrity start->check_boronic_acid check_conditions Review Reaction Conditions start->check_conditions catalyst_inactive Inactive Catalyst/Ligand? - Use a fresh batch of catalyst and ligand. - Consider a more active pre-catalyst (e.g., XPhos Pd G3). check_catalyst->catalyst_inactive ligand_suboptimal Suboptimal Ligand? - For hindered substrates, ensure a bulky,  electron-rich phosphine ligand is used (e.g., SPhos, XPhos, PCy₃). check_catalyst->ligand_suboptimal base_weak Base too weak? - Switch to a stronger base like K₃PO₄ or Cs₂CO₃. check_base->base_weak solvent_issue Solvent Incompatibility? - Ensure adequate solubility of all components. - Try alternative solvents like dioxane or THF. check_base->solvent_issue protodeboronation Protodeboronation? - Use anhydrous solvents and reagents. - Consider using a more stable boronic acid derivative  (e.g., MIDA boronate or trifluoroborate salt). check_boronic_acid->protodeboronation homocoupling Boronic Acid Homocoupling? - Ensure rigorous degassing to remove oxygen. check_boronic_acid->homocoupling temp_low Temperature too low? - Increase the reaction temperature (e.g., to 110-120 °C). check_conditions->temp_low time_short Reaction time too short? - Extend the reaction time and monitor progress. check_conditions->time_short

References

Application Notes and Protocols: (2-Cyclopropylphenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Cyclopropylphenyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a molecule's properties, and the cyclopropyl group has emerged as a particularly valuable substituent.[1] Its inherent three-dimensionality and strained ring system offer a unique combination of rigidity and lipophilicity. When appended to a phenyl ring at the ortho position, as in (2-Cyclopropylphenyl)boronic acid, it provides a powerful building block for introducing this desirable moiety into complex molecules.

The 2-cyclopropylphenyl group is often employed to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a drug candidate. The cyclopropyl ring is less susceptible to oxidative metabolism compared to more flexible alkyl chains, which can lead to an improved pharmacokinetic profile. Furthermore, its rigid nature can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

This compound is a key reagent for introducing this valuable fragment, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a reliable method for the synthesis of complex biaryl structures.

These application notes provide a comprehensive guide to the use of this compound in medicinal chemistry, with a focus on practical, field-proven protocols and the underlying scientific principles.

Core Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a coupling partner in the synthesis of biaryl and heteroaryl-aryl compounds. These structural motifs are prevalent in a wide range of therapeutic agents.

Key Advantages of Incorporating the 2-Cyclopropylphenyl Moiety:
  • Enhanced Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, leading to a longer in vivo half-life of the drug.

  • Improved Potency: The conformational rigidity imparted by the cyclopropyl group can lead to a more favorable binding entropy and increased potency.

  • Modulation of Physicochemical Properties: The introduction of the cyclopropylphenyl group can alter a molecule's lipophilicity and solubility, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Intellectual Property: The use of this unique building block can lead to the discovery of novel chemical entities with patentable structures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and Schlenk line or glovebox

Safety Precautions:

  • This compound may cause skin and eye irritation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8]

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine ligands are often air-sensitive and pyrophoric and should be handled under an inert atmosphere.

  • Anhydrous solvents are flammable and should be handled with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate tribasic (2.0-3.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02-0.05 equiv) and the phosphine ligand (0.04-0.10 equiv) in a small amount of the reaction solvent.

  • Addition of Reagents: Add the catalyst precursor to the Schlenk flask containing the substrates and base.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture. The total solvent volume should be sufficient to ensure proper stirring.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Justification of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate is a common and effective palladium source for Suzuki-Miyaura couplings.

  • Ligand: Tricyclohexylphosphine is a bulky, electron-rich ligand that is often effective for coupling with sterically hindered substrates. Other ligands such as SPhos or XPhos may also be effective.

  • Base: Potassium phosphate tribasic is a strong base that is effective in promoting the transmetalation step of the catalytic cycle. Other bases such as potassium carbonate or cesium carbonate can also be used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Conditions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285
22-BromopyridinePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2.5)Toluene/H₂O (5:1)1101678
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (3)DME/H₂O (3:1)90892

Note: Yields are for isolated, purified products and are representative. Actual yields will vary depending on the specific substrates and reaction conditions.

Analytical Characterization of Coupling Products

The successful synthesis of the desired biaryl product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of the product should show the characteristic signals for both the 2-cyclopropylphenyl moiety and the coupled aryl or heteroaryl group. The cyclopropyl protons typically appear as a complex multiplet in the upfield region (around 0.5-2.0 ppm). The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm), and their coupling patterns can be used to confirm the regiochemistry of the coupling.[9]

  • ¹³C NMR: The ¹³C NMR spectrum will show the signals for all the carbon atoms in the molecule. The cyclopropyl carbons will appear at high field, while the aromatic carbons will be in the downfield region.[9]

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the product. The observed mass should be within 5 ppm of the calculated mass.

  • Fragmentation Pattern: The mass spectrum will also show a characteristic fragmentation pattern that can provide further structural information.[10][11][12][13]

Diagram of a Typical Experimental Workflow:

Caption: A typical workflow for the synthesis and characterization of biaryl compounds.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversionInactive catalystUse fresh catalyst and ligand; ensure inert atmosphere.
Poorly soluble reagentsTry a different solvent system or increase the reaction temperature.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, KF).
Formation of byproductsHomocoupling of boronic acidUse a lower catalyst loading or a different ligand.
ProtodeboronationEnsure anhydrous conditions; use a less nucleophilic base.
Difficulty in purificationCo-elution of product and starting materialsOptimize the mobile phase for column chromatography; consider recrystallization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its use in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex biaryl and heteroaryl-aryl compounds. The incorporation of the 2-cyclopropylphenyl moiety can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to successfully utilize this important reagent in their drug discovery efforts.

References

Application Notes & Protocols: (2-Cyclopropylphenyl)boronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group has emerged as a privileged structural motif. Its unique stereoelectronic properties, stemming from the inherent ring strain and increased s-character of its C-C bonds, impart a range of desirable characteristics to bioactive molecules. The cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with biological targets, and reduce off-target effects by constraining molecular conformation.[1][2] The incorporation of this three-membered ring can lead to improved brain permeability and decreased plasma clearance, addressing common challenges in drug discovery.[2][3] (2-Cyclopropylphenyl)boronic acid serves as a key building block for introducing this valuable functionality onto aromatic and heteroaromatic scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁BO₂[4]
Molecular Weight 161.99 g/mol [4]
Appearance White to off-white solidGeneral observation
Purity ≥97%
Storage Conditions Inert atmosphere, 2-8°C[4]
Solubility Soluble in many organic solvents such as methanol, and DMSO. Limited solubility in non-polar solvents.[5][6]General knowledge on boronic acids
Melting Point Not readily available in cited literature.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the cyclopropyl-substituted phenyl ring and a variety of aryl or heteroaryl halides and triflates.[7] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide array of catalysts and reagents.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with sterically hindered substrates like this compound.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a palladium(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂) PdII_ArX->Transmetalation Base PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R Experimental_Workflow start Start reagents Combine this compound, Aryl bromide, K₃PO₄, Pd(OAc)₂, PCy₃ in a flask under inert atmosphere start->reagents solvent Add anhydrous toluene and degassed water reagents->solvent reaction Heat the reaction mixture (e.g., 100 °C) and monitor progress by TLC or LC-MS solvent->reaction workup Cool to room temperature, dilute with ethyl acetate, and wash with water and brine reaction->workup drying Dry the organic layer over MgSO₄ or Na₂SO₄ workup->drying purification Filter and concentrate the organic layer, then purify by column chromatography drying->purification end Characterize the final product purification->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Couplings with (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (2-Cyclopropylphenyl)boronic acid. This resource is tailored for researchers, chemists, and drug development professionals who encounter challenges with this specific sterically hindered substrate. The ortho-cyclopropyl group introduces significant steric strain, which can impede key steps in the catalytic cycle and lead to frustratingly low yields. This guide provides in-depth, mechanistically grounded troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows very low or no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low conversion with a sterically demanding substrate like this compound typically points to issues in the catalytic cycle, which is sensitive to steric hindrance.[1][2] The primary bottlenecks are often slow oxidative addition or inefficient reductive elimination.

Potential Causes & Recommended Solutions:

  • Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates because they do not readily form the highly reactive, coordinatively unsaturated palladium(0) species required for efficient oxidative addition.[1]

    • Solution: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the formation of reactive monoligated Pd(0) species, and accelerate both the oxidative addition and the difficult reductive elimination steps.[3]

      • Primary Recommendation: Use Buchwald-type biaryl phosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points.[1][3]

      • For Extremely Challenging Partners (e.g., di-ortho-substituted aryl halides): Consider specialized ligands like AntPhos or BI-DIME, which are designed for maximum steric demand.[3][4]

      • Alternative: N-Heterocyclic Carbene (NHC) ligands are also highly effective and offer great stability and activity for hindered couplings.[3][5]

  • Suboptimal Base Selection: The base is not merely a stoichiometric reagent; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] A weak or poorly soluble base may not be sufficient to drive this activation, especially with a hindered boronic acid.

    • Solution: Employ a stronger, non-nucleophilic base.

      • Recommended Bases: Finely powdered potassium phosphate (K₃PO₄) is a reliable and broadly effective choice.[3] For less reactive coupling partners like aryl chlorides, stronger bases such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) can be highly effective.[3][8]

  • Insufficient Thermal Energy: Sterically hindered substrates often have higher activation energy barriers for the key steps in the catalytic cycle.[3][8]

    • Solution: Increase the reaction temperature. If you are running the reaction at 80 °C, consider incrementally increasing it to 100–120 °C.[3] High-boiling point solvents like toluene, xylenes, or dioxane are suitable for this purpose.[3] Microwave irradiation can also be a powerful tool to rapidly achieve higher temperatures and accelerate the reaction.[5]

Troubleshooting Workflow for Low Conversion

start Low / No Conversion ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->ligand change_ligand Action: Switch to a Buchwald-type ligand (SPhos, XPhos, RuPhos). Ref: [3, 9] ligand->change_ligand No base Is the base strong enough (e.g., K₃PO₄, Cs₂CO₃)? ligand->base Yes change_ligand->base change_base Action: Switch to K₃PO₄ or Cs₂CO₃. Use finely powdered base. Ref: [2, 9] base->change_base No temp Is the temperature optimal (e.g., >100 °C)? base->temp Yes change_base->temp increase_temp Action: Increase temperature to 100-120 °C or use microwave. Ref: [7, 9] temp->increase_temp No reassess Re-evaluate substrate purity and reaction setup (degassing). temp->reassess Yes increase_temp->reassess

Caption: A decision tree for troubleshooting low conversion.

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[9] This side reaction is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.[8][9] Cyclopropylboronic acids can be particularly susceptible to this decomposition pathway.[10][11]

Strategies to Minimize Protodeboronation:

  • Use a Milder or Anhydrous Base: Strong aqueous bases can accelerate protodeboronation.

    • Solution: Switch to a milder base like potassium fluoride (KF) or use a non-aqueous base.[8] For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (KOTMS) can be effective.[8]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is one of the most robust strategies to prevent decomposition.

    • Solution: Use a neopentyl glycol or pinacol boronic ester (Bpin), a trifluoroborate salt (BF₃K), or a MIDA boronate. These derivatives are significantly more stable to protodeboronation under reaction conditions.[8][10] Trifluoroborate salts, in particular, often show enhanced reactivity and stability.[10]

  • Optimize Reaction Time and Temperature: Prolonged exposure to high temperatures increases the rate of decomposition.[8]

    • Solution: Use a highly active catalyst system (see Q1) that allows the reaction to proceed quickly at a lower temperature. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to avoid extended heating.

Mechanism of Protodeboronation

cluster_0 Protodeboronation Pathway Ar-B(OH)2 Ar-B(OH)₂ Ar-H Ar-H Ar-B(OH)2->Ar-H H⁺ / H₂O Base, Heat B(OH)3 B(OH)₃ note Undesired Side Reaction Cleavage of C-B Bond

Caption: The undesired protodeboronation side reaction.

Q3: My aryl halide is an unreactive aryl chloride. What specific modifications are necessary?

A3: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step much more difficult. Overcoming this challenge requires a highly active catalyst system.

Key Modifications for Aryl Chlorides:

  • Highly Active Ligand is Essential: Standard ligands will fail. You must use a ligand designed for activating C-Cl bonds.

    • Solution: Bulky, electron-rich biaryl phosphine ligands are the gold standard. XPhos, SPhos, and RuPhos are excellent choices.[3][12] In some cases, N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency for aryl chloride couplings.[5]

  • Stronger Base is Required: A more potent base is often needed to facilitate the catalytic cycle with less reactive electrophiles.

    • Solution: Potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (NaOt-Bu) are often the bases of choice for aryl chloride couplings.[3] Potassium phosphate (K₃PO₄) can also be effective but may require higher temperatures.[3]

  • Anhydrous, Aprotic Solvents are Preferred:

    • Solution: Use anhydrous solvents like toluene, dioxane, or THF.[3][13] The presence of water can sometimes be detrimental when using strong bases like t-BuOK.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can provide more reliable and reproducible results by ensuring the efficient in situ generation of the active Pd(0) species.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for a Suzuki coupling with this compound?

A1: For a challenging, sterically hindered substrate, it is crucial to start with conditions known to be robust. Do not begin with older, less active catalyst systems. Below is a recommended starting point for optimization.

ComponentRecommendationRationale & Citation
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, effective Pd(II) and Pd(0) sources that form the active catalyst in situ with the appropriate ligand.[3][16]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands essential for overcoming steric hindrance in oxidative addition and reductive elimination.[1][3]
Base K₃PO₄ (2-3 equivalents), finely powderedStrong, non-nucleophilic base effective for activating the boronic acid without promoting excessive side reactions.[3][8]
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneAprotic solvents are preferred. A small amount of water can sometimes aid base solubility and transmetalation.[3][8]
Temperature 100-110 °CSufficient thermal energy is needed to overcome the activation barriers associated with sterically hindered substrates.[3]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion, but a large excess should be avoided to minimize homocoupling.[8]

General Protocol: See the detailed experimental protocol in the following section.

Q2: What is the mechanistic role of steric hindrance from the ortho-cyclopropyl group?

A2: The ortho-cyclopropyl group sterically encumbers the reaction center, impacting two key steps of the Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: While this step involves the aryl halide, the subsequent steps require all components to be accommodated around the palladium center.

  • Reductive Elimination: This is the final, product-forming step where the two organic fragments (the 2-cyclopropylphenyl group and the partner aryl group) are joined, and the Pd(0) catalyst is regenerated. The steric bulk of the ortho-cyclopropyl group can make it difficult for the two bulky aryl groups to orient correctly in the coordination sphere of the palladium, thus increasing the energy barrier for reductive elimination and slowing down catalyst turnover. Bulky ligands like SPhos help by creating a more open coordination site on the palladium, facilitating this difficult step.[1][3]

Suzuki Catalytic Cycle Highlighting Steric Challenges

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl note1 Often slow for aryl chlorides OxAdd->note1 Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr note2 Hindered by ortho- cyclopropyl group RedElim->note2 ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Suzuki cycle with steps affected by steric hindrance.

Q3: When should I consider using a boronic ester or a trifluoroborate salt?

A3: You should switch from the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K) when you diagnose that protodeboronation is a significant problem.[8]

  • Use a Boronic Ester (e.g., Pinacol Ester): When you need a derivative that is significantly more stable than the boronic acid but still easy to handle.[8][13] They are often crystalline solids and are more resistant to decomposition on the shelf and under basic reaction conditions. However, the transmetalation step can be slower compared to boronic acids, sometimes requiring specific conditions to facilitate hydrolysis to the active boronate.[17]

  • Use a Potassium Trifluoroborate Salt (BF₃K): When you need a highly stable, crystalline, and easy-to-handle solid that often exhibits enhanced reactivity.[10] These salts are very resistant to protodeboronation and can be a superior choice for challenging couplings, including those with unreactive aryl chlorides.[10] They are thought to release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its rate of decomposition.[18]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Degassing: Seal the flask with a septum and evacuate under high vacuum for 5 minutes, then backfill with inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add anhydrous dioxane (5 mL) and degassed water (0.5 mL) via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: (2-Cyclopropylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of using (2-Cyclopropylphenyl)boronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors. The unique structure of this compound, while synthetically valuable, presents specific challenges that require careful consideration of reaction parameters to avoid unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Cross-Coupling Product

You've set up your Suzuki-Miyaura coupling reaction with this compound, but the analysis shows minimal or no formation of the target molecule.

Potential Cause Scientific Explanation Troubleshooting Steps & Optimization
Inactive Catalyst System The active Pd(0) species is crucial for the catalytic cycle to proceed. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Oxygen can also deactivate the catalyst.[1]- Catalyst & Ligand Choice: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of a highly reactive palladium(0) species.[2][3] - Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed to prevent catalyst oxidation.[1][4]
Protodeboronation of the Boronic Acid Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[5] This is often accelerated by strong bases and the presence of water.[1][5]- Anhydrous Conditions: Water is a primary proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[1] - Milder Base: Strong bases can promote protodeboronation.[6][7] Consider switching to a weaker base such as K₂CO₃ or KF.[1] - Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol (BPin) or MIDA ester can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[5][8][9]
Suboptimal Reaction Conditions The interplay of base, solvent, and temperature is critical. Poor solubility of reagents or temperatures that are too high or too low can stall the reaction.- Solvent & Base Screening: The choice of base and solvent are often linked. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3] Ensure your base is finely powdered for better solubility and reactivity.[1] - Temperature Optimization: While heating is often necessary, excessive temperatures can lead to decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance for your specific substrates.
Problem 2: Significant Formation of Cyclopropane Ring-Opened Byproducts

You observe byproducts where the cyclopropyl ring has been compromised, leading to a mixture of undesired isomers.

Potential Cause Scientific Explanation Troubleshooting Steps & Optimization
Harsh Reaction Conditions While generally stable, the cyclopropyl group's ring strain makes it susceptible to opening under certain conditions, particularly in the presence of strong acids or some transition metals that can promote rearrangement.[10] Adjacent functional groups that can stabilize a carbocation may exacerbate this issue.[10]- Avoid Acidic Conditions: Ensure your reaction medium is not acidic. If acidic workup is required, perform it at low temperatures and for a minimal duration. - Catalyst Selection: While palladium is generally well-behaved, screen different palladium sources and ligands. Some catalyst systems may be more prone to promoting ring-opening.[10]
Radical-Mediated Ring Opening The formation of a cyclopropylcarbinyl radical can lead to a rapid rearrangement to a homoallyl radical, thus opening the ring.[10]- Control Radical Formation: Avoid reagents and conditions known to generate radicals. If you suspect radical pathways, the addition of a radical scavenger could be beneficial.[10]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major concern with this compound?

A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] It is a prevalent and often problematic side reaction in cross-coupling reactions that utilize boronic acids.[5] For this compound, this side reaction leads to the formation of cyclopropylbenzene, consuming the boronic acid and reducing the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on factors like reaction pH, the specific boronic acid, and the reaction conditions employed.[5]

Q2: How can I make my this compound more stable to the reaction conditions?

A2: A highly effective strategy is to convert the boronic acid into a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts are excellent choices.[9][11] These derivatives are often crystalline, air-stable solids that can be easily handled and stored. In the presence of a base and water during the cross-coupling reaction, they undergo a "slow release" of the active boronic acid.[5][9] This ensures that the concentration of the potentially unstable boronic acid remains low throughout the reaction, thereby minimizing competing side reactions like protodeboronation.[5][9]

Q3: What is the general stability of the cyclopropyl group in cross-coupling reactions?

A3: The cyclopropyl group is generally robust and stable under a wide range of cross-coupling conditions, including the basic conditions typically used in Suzuki-Miyaura reactions.[10][12] However, it is not entirely inert. Strong acidic conditions can lead to ring-opening, especially if there are adjacent functional groups that can stabilize a carbocation.[10] While less common in standard palladium-catalyzed cross-couplings, certain transition metal catalysts or reaction conditions that favor radical pathways could potentially compromise the integrity of the cyclopropyl ring.[10]

Q4: Can the steric hindrance from the ortho-cyclopropyl group affect the reaction?

A4: Yes, the ortho-cyclopropyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][13] To overcome this, it is essential to use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) complex.[2] These specialized ligands are adept at facilitating reactions with sterically demanding substrates.[13]

Q5: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl product (in this case, 2,2'-dicyclopropylbiphenyl). This side reaction is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), or if a Pd(II) precatalyst is used without efficient reduction.[1][14] To minimize homocoupling, it is crucial to rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1][4] Slow addition of the boronic acid can also help by keeping its instantaneous concentration low.[2]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the primary off-cycle side reactions.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [Ar'B(OH)3]- PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar' Protodeboronation Protodeboronation Byproduct Cyclopropylbenzene Protodeboronation->Byproduct BoronicAcid (2-Cyclopropylphenyl)B(OH)2 BoronicAcid->Protodeboronation H+ source (e.g., H2O) ArylHalide Ar-X Product Ar-Ar'

Caption: Desired Suzuki-Miyaura cycle vs. protodeboronation side reaction.

Ring_Opening cluster_main Desired Pathway cluster_side Undesired Ring-Opening Pathway Start (2-Cyclopropylphenyl)B(OH)2 Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Intermediate Reactive Intermediate (e.g., Carbocationic or Radical) Start->Intermediate Harsh Conditions (e.g., Strong Acid) Product Desired Product (Intact Cyclopropyl Ring) Coupling->Product RingOpening Ring-Opening Intermediate->RingOpening Byproduct Ring-Opened Byproducts RingOpening->Byproduct

Caption: Competing pathways: desired coupling vs. cyclopropane ring-opening.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling reaction. Optimization may be required for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[1][4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[1]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of (2-Cyclopropylphenyl) MIDA boronate

This procedure allows for the conversion of the boronic acid to its more stable MIDA ester derivative.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent mixture (e.g., DMSO or DMF).

  • Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum for several hours to remove water.

  • Isolation: After cooling, the MIDA boronate often precipitates. It can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum. The resulting solid is typically stable for long-term storage.

References

Technical Support Center: Protodeboronation of (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-cyclopropylphenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the undesired protodeboronation of this reagent, particularly under the basic conditions often employed in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this side reaction and maximize the efficiency of your synthetic endeavors.

Introduction: The Challenge of Protodeboronation

Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] This process is a significant undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to the formation of a simple arene byproduct and reducing the overall yield of the desired product.[2][3] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on factors such as the substrate's electronic and steric properties, and the reaction conditions, including pH, temperature, and solvent.[1][2]

While cyclopropyl boronic acids are generally observed to undergo very slow protodeboronation[4][5][6], understanding the factors that can promote this undesired reaction is crucial for optimizing synthetic protocols. This guide will specifically address the nuances of this compound and provide actionable strategies to mitigate its decomposition.

Troubleshooting Guide: Minimizing Protodeboronation

This section is designed to help you diagnose and resolve issues related to the protodeboronation of this compound in your reactions.

Q1: I am observing significant formation of cyclopropylbenzene in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I fix this?

A1: The formation of cyclopropylbenzene is a clear indication of protodeboronation. Several factors, often interconnected, can contribute to this problem. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Base:

  • The Problem: The choice and strength of the base are critical. Strong bases in aqueous media accelerate protodeboronation by promoting the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[2][7] While base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, an overly strong or concentrated base can favor the undesired protodeboronation pathway.

  • The Solution:

    • Switch to a Milder Base: Consider replacing strong bases like NaOH or KOH with weaker inorganic bases such as K₂CO₃, K₃PO₄, or CsF.[3] The choice of base can be substrate-dependent, so screening a few options is recommended.

    • Anhydrous Conditions: Since water acts as the proton source for protodeboronation, switching to anhydrous conditions can significantly suppress this side reaction.[8] This involves using dry solvents and reagents.

2. Optimize Reaction Temperature and Time:

  • The Problem: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[2] While elevated temperatures are often necessary to drive the desired coupling reaction to completion, they can also accelerate the decomposition of the boronic acid.

  • The Solution:

    • Lower the Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system to achieve a reasonable reaction rate for the desired coupling.

    • Minimize Reaction Time: Monitor the reaction closely by TLC, LC-MS, or GC-MS. Once the starting material is consumed, work up the reaction promptly to avoid extended exposure of the product and remaining boronic acid to the reaction conditions.

3. Catalyst and Ligand Selection:

  • The Problem: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. Some ligands, particularly bulky phosphine ligands, have been reported to promote palladium-catalyzed protodeboronation.[2]

  • The Solution:

    • Use a More Active Catalyst: Employing a highly active palladium precatalyst (e.g., a palladacycle) can accelerate the rate of the Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[8]

    • Ligand Screening: If you suspect the ligand is contributing to the problem, consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

4. Protect the Boronic Acid:

  • The Problem: The free boronic acid is susceptible to protodeboronation.

  • The Solution:

    • Use a Boronic Ester: this compound pinacol ester is a common alternative that can exhibit greater stability. Boronic esters can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low.[1]

    • Organotrifluoroborates: Potassium (2-cyclopropylphenyl)trifluoroborate salts are another stable alternative to boronic acids that can be used in Suzuki-Miyaura couplings and are often more resistant to protodeboronation.

Decision Tree for Troubleshooting Protodeboronation:

G start High Protodeboronation Observed? base Re-evaluate the Base start->base Yes weaker_base Switch to Weaker Base (K₂CO₃, K₃PO₄) base->weaker_base anhydrous Use Anhydrous Conditions base->anhydrous temp_time Optimize Temperature & Time lower_temp Lower Reaction Temperature temp_time->lower_temp min_time Minimize Reaction Time temp_time->min_time catalyst Change Catalyst/Ligand active_catalyst Use More Active Precatalyst catalyst->active_catalyst ligand_screen Screen Different Ligands catalyst->ligand_screen protect Use Boronic Ester/Trifluoroborate ester Switch to Pinacol Ester protect->ester trifluoroborate Use Trifluoroborate Salt protect->trifluoroborate weaker_base->temp_time anhydrous->temp_time lower_temp->catalyst min_time->catalyst active_catalyst->protect ligand_screen->protect end Protodeboronation Minimized ester->end trifluoroborate->end

Caption: A decision tree for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of base-catalyzed protodeboronation for an arylboronic acid like this compound?

A2: The base-catalyzed protodeboronation of arylboronic acids generally proceeds through the formation of a more nucleophilic boronate species.[1][7] The mechanism can be summarized in the following steps:

  • Formation of the Boronate Anion: In the presence of a base (e.g., hydroxide), the boronic acid (ArB(OH)₂) is in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻). This boronate is more electron-rich than the neutral boronic acid.[7]

  • Protonolysis of the Carbon-Boron Bond: The carbon-boron bond of the boronate is then cleaved by a proton source, which is typically water in aqueous media. This step is often the rate-limiting step.[1]

For highly electron-deficient arylboronic acids, a mechanistic regime involving unimolecular heterolysis of the boronate to generate a transient aryl anion has also been identified.[9][10] However, for this compound, which is not strongly electron-deficient, the concerted ipso-protonation/C-B cleavage is the more likely pathway.

G cluster_0 Base-Catalyzed Protodeboronation ArBOH2 ArB(OH)₂ ArBOH3_minus [ArB(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ TransitionState [HO-H---Ar---B(OH)₃]⁻‡ ArBOH3_minus->TransitionState + H₂O ArH Ar-H TransitionState->ArH Rate-Limiting Step BOH4_minus [B(OH)₄]⁻ TransitionState->BOH4_minus

Caption: Mechanism of base-catalyzed protodeboronation.

Q3: How does the ortho-cyclopropyl group in this compound affect its stability towards protodeboronation?

A3: The cyclopropyl group at the ortho position influences the reactivity of the boronic acid through a combination of steric and electronic effects:

  • Steric Hindrance: The ortho-cyclopropyl group can provide some steric hindrance around the boronic acid moiety. This can potentially slow down the approach of the base and the solvent molecules required for the protodeboronation reaction.

  • Electronic Effects: The cyclopropyl group is known to be a weak electron-donating group through hyperconjugation, capable of stabilizing an adjacent positive charge.[11][12][13] In the context of protodeboronation, this electron-donating character slightly increases the electron density on the aromatic ring, which could subtly influence the rate of C-B bond cleavage. However, studies have shown that cyclopropyl boronic acids, in general, are quite stable and undergo protodeboronation very slowly.[4][5][6]

Overall, the this compound is expected to be relatively stable towards protodeboronation compared to more electron-deficient or certain heteroaromatic boronic acids.[4][5][6]

Q4: Are there any analytical techniques to quantify the extent of protodeboronation?

A4: Yes, several analytical techniques can be used to monitor and quantify protodeboronation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the reaction progress. You can integrate the signals corresponding to the aromatic protons of the desired product, the starting boronic acid, and the protodeboronated byproduct (cyclopropylbenzene) to determine their relative ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for monitoring the appearance of the desired product and the protodeboronated byproduct, as well as the disappearance of the starting materials. With appropriate calibration, it can be used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a highly sensitive technique for detecting and quantifying the protodeboronated arene.

Q5: Can I use a boronic ester instead of the boronic acid to completely avoid protodeboronation?

A5: Using a boronic ester, such as a pinacol ester, is a common and often effective strategy to suppress protodeboronation.[1] However, it may not completely eliminate the issue. The ester serves as a protecting group that is hydrolyzed in situ to the active boronic acid. While this "slow-release" strategy keeps the concentration of the unstable boronic acid low, the liberated boronic acid can still undergo protodeboronation.[1] Furthermore, the hydrolysis of the boronic ester to the boronic acid can be a significant part of the overall protodeboronation process under basic aqueous conditions.[7] Therefore, while highly recommended, using a boronic ester should be part of a broader optimization strategy that also considers the base, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling to minimize the protodeboronation of this compound.

Parameter Recommendation Rationale
Boron Reagent This compound pinacol ester (1.2 equiv)More stable than the free boronic acid.[1]
Aryl Halide Aryl bromide or iodide (1.0 equiv)
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)A highly active catalyst to promote fast coupling.[8]
Ligand XPhos (if not using a precatalyst with the ligand)
Base K₃PO₄ (2.0 equiv) or K₂CO₃ (3.0 equiv)Milder bases to reduce the rate of protodeboronation.[3]
Solvent Anhydrous Dioxane/H₂O (10:1) or TolueneMinimizing water content reduces the proton source.[8]
Temperature 80-100 °CStart with a moderate temperature and adjust as needed.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and reagents.[8]

Step-by-Step Methodology:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (1-2 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Deactivation in Reactions with (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing challenges associated with catalyst deactivation in cross-coupling reactions involving (2-cyclopropylphenyl)boronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common experimental issues, ensuring the success and reproducibility of your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the unique steric and electronic properties of the cyclopropyl group.[1] However, its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often plagued by catalyst deactivation, leading to low yields and inconsistent results.[2][3] Understanding the underlying causes of this deactivation is paramount to developing robust and efficient synthetic protocols.

This guide will delve into the primary pathways of catalyst deactivation and boronic acid degradation, offering practical, field-proven solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What are the likely causes?

A1: Low or no conversion in these reactions typically points to one or more of the following issues:

  • Catalyst Deactivation: The palladium catalyst, essential for the reaction, can become inactive. This can be due to the formation of palladium black (colloidal palladium), which has reduced catalytic activity.[4][5]

  • Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your starting material.[6][7] This is often exacerbated by the reaction conditions, particularly the presence of base and water.[7][8]

  • Steric Hindrance: The bulky nature of the 2-cyclopropylphenyl group can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[8][9] This necessitates the use of specialized catalysts and optimized conditions.[9]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted homocoupling of the boronic acid.[9]

Q2: What is protodeboronation, and how can I minimize it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, converting the boronic acid to the corresponding arene (cyclopropylbenzene in this case).[7] This undesired side reaction is a major cause of yield loss.[6]

Strategies to Minimize Protodeboronation:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation.[10] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) instead of stronger bases like sodium or potassium hydroxide.[11]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.[8] Using anhydrous solvents and reagents can be beneficial.

  • Use of Boronic Acid Surrogates: Air- and moisture-stable alternatives to boronic acids, such as potassium cyclopropyltrifluoroborate or MIDA (N-methyliminodiacetic acid) boronates, can be used.[2][3][12] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[7][12]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation.[13] Careful optimization of the reaction temperature is crucial.

Q3: How does the choice of catalyst and ligand impact the reaction?

A3: For sterically hindered substrates like this compound, the choice of the palladium catalyst and its associated ligand is critical.[8][14]

  • Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation and reductive elimination steps.[8]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can ensure the presence of an active Pd(0) species at the start of the reaction and improve reproducibility.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Issue 1: Low to No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • Formation of a significant amount of cyclopropylbenzene (the protodeboronated product).

Troubleshooting Workflow:

G cluster_0 Low/No Yield Troubleshooting start Low/No Product Yield q1 Analyze Crude Reaction Mixture (LC-MS/GC-MS) start->q1 a1 Significant Protodeboronation Detected? q1->a1 a2 Primarily Starting Materials Remain? q1->a2 a1->a2 No sol1 Optimize Base and Solvent a1->sol1 Yes sol4 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) a2->sol4 Yes sol2 Use Boronic Acid Surrogate (MIDA, Trifluoroborate) sol1->sol2 sol3 Lower Reaction Temperature sol2->sol3 sol5 Use a Palladium Precatalyst (e.g., G3/G4) sol4->sol5 sol6 Ensure Rigorous Degassing of Solvents sol5->sol6 sol7 Verify Reagent Quality sol6->sol7

Caption: Troubleshooting workflow for low to no product yield.

Detailed Steps:

  • Analyze the Crude Reaction Mixture: Before making any changes, analyze a sample of your crude reaction mixture by LC-MS or GC-MS to identify the major components. This will help you distinguish between a stalled reaction and one dominated by side reactions.

  • Address Protodeboronation: If you observe a significant amount of cyclopropylbenzene, focus on minimizing protodeboronation.

    • Switch to a Milder Base: Replace strong bases like NaOH or KOH with K₃PO₄ or CsF.

    • Use a Boronic Acid Surrogate: Employ potassium cyclopropyltrifluoroborate or (2-cyclopropylphenyl) MIDA boronate.[2][3][12] These are more stable and release the active boronic acid slowly.[7][12]

    • Optimize Solvent and Temperature: Consider using a less polar aprotic solvent like dioxane or THF, potentially with a minimal amount of water. Experiment with lowering the reaction temperature.

  • Enhance Catalyst Activity: If starting materials are largely unreacted, your catalyst is likely inactive or not efficient enough.

    • Change the Ligand: Switch from simple phosphine ligands to a more robust, bulky, and electron-rich ligand like XPhos, SPhos, or RuPhos.[2][8]

    • Use a Pre-catalyst: Employ a modern palladium pre-catalyst to ensure the generation of the active Pd(0) species.[9]

    • Ensure Inert Atmosphere: Rigorously degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for an extended period) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

    • Check Reagent Purity: Verify the purity and integrity of your this compound, as it can degrade upon storage.[12] Ensure your palladium source and ligand are of high quality.

Issue 2: Formation of Significant Homocoupling Byproducts

Symptoms:

  • LC-MS or GC-MS analysis shows the presence of biphenyls derived from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

Troubleshooting Workflow:

G cluster_1 Homocoupling Troubleshooting start Significant Homocoupling q1 Identify Type of Homocoupling start->q1 a1 Boronic Acid Homocoupling? q1->a1 a2 Aryl Halide Homocoupling? q1->a2 a1->a2 No sol1 Strictly Anoxic Conditions (Thorough Degassing) a1->sol1 Yes sol4 Ensure Purity of Palladium Catalyst a2->sol4 Yes sol2 Slow Addition of Boronic Acid sol1->sol2 sol3 Experiment with Different Catalyst Systems sol2->sol3 sol5 Lower Catalyst Loading sol4->sol5

Caption: Troubleshooting workflow for homocoupling byproducts.

Detailed Steps:

  • Identify the Source of Homocoupling: Determine whether the byproduct is from the homocoupling of the boronic acid or the aryl halide.

  • Minimize Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.

    • Improve Degassing: Ensure your reaction setup is scrupulously free of oxygen. Use robust degassing techniques for all solvents and reagents.

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[8]

    • Screen Catalysts: Some palladium catalysts are more prone to promoting homocoupling than others. Experiment with different palladium sources and ligands.[8]

  • Minimize Aryl Halide Homocoupling: This can sometimes be an issue with highly active catalyst systems.

    • Check Catalyst Quality: Ensure the palladium catalyst is not contaminated with impurities that could promote this side reaction.

    • Adjust Catalyst Loading: In some cases, slightly lowering the catalyst loading can reduce the rate of aryl halide homocoupling relative to the desired cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Buchwald Pre-catalyst

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • XPhos Pd G3 (or other suitable Buchwald pre-catalyst, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water 10:1)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium pre-catalyst.

  • Add the degassed solvent via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Protocol 2: Conversion of this compound to its MIDA Boronate Ester for Improved Stability

Materials:

  • This compound (1.0 equivalent)

  • N-methyliminodiacetic acid (MIDA) (1.05 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

  • Add N-methyliminodiacetic acid to the solution.

  • Heat the mixture to reflux (approximately 82 °C) for 1-2 hours, or until TLC or LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude MIDA boronate.

  • The MIDA boronate can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Summary of Key Deactivation Pathways and Solutions

Problem Primary Cause(s) Proposed Solutions
Protodeboronation Cleavage of the C-B bond by a proton source (often water in the presence of a base).[7]Use milder bases (K₃PO₄, CsF), employ anhydrous conditions, use boronic acid surrogates (MIDA esters, trifluoroborates).[7][8][11]
Catalyst Inactivity Steric hindrance, formation of inactive palladium species (e.g., palladium black).[8][9]Use bulky, electron-rich ligands (e.g., XPhos, SPhos), employ palladium pre-catalysts.[2][8]
Oxidative Degradation Presence of oxygen in the reaction mixture.[9]Rigorous degassing of solvents and reagents, maintaining a strict inert atmosphere.[9]
Homocoupling Often promoted by oxygen (for boronic acids) or highly active catalysts.Strict anoxic conditions, slow addition of the boronic acid, screening of catalyst systems.[8]

By systematically addressing these potential pitfalls, researchers can significantly improve the success rate and efficiency of cross-coupling reactions involving the valuable yet challenging this compound.

References

Overcoming poor solubility of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Reactions

A Senior Application Scientist's Guide to Overcoming Poor Boronic Acid Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those arising from the poor solubility of boronic acids. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction is sluggish or has stalled. How do I know if boronic acid solubility is the problem?

A1: Poor solubility of the boronic acid is a frequent cause of low yields or failed reactions.[1] Visual inspection is the first step. If you observe solid boronic acid remaining undissolved in the reaction mixture even after heating, solubility is likely a key issue. Other indicators include inconsistent results between batches and a reaction that starts but fails to reach completion. It's crucial to ensure that all reaction components, including the base, are adequately dissolved for the catalytic cycle to proceed efficiently.[1]

Q2: I've observed undissolved material, but how can I be sure it's the boronic acid and not another component?

A2: This is a critical diagnostic question. While visual inspection is a good start, you can confirm the identity of the undissolved solid by carefully taking a small, quenched sample from the reaction mixture, filtering the solid, and analyzing it using techniques like NMR or LC-MS. This will definitively tell you if unreacted boronic acid is the culprit. Remember that the purity of your boronic acid is also paramount; impurities can inhibit the catalyst or lead to side reactions, mimicking solubility problems.[2][3]

Q3: Is it always necessary for everything to be in solution for the reaction to work?

A3: Not necessarily. Suzuki reactions can proceed under heterogeneous conditions, often as a suspension or a biphasic emulsion.[4] However, for efficient and reproducible reactions, a significant concentration of the reactants must be accessible in the liquid phase where the palladium catalyst is active.[5] Vigorous stirring is essential in such cases to maximize the interfacial area and facilitate the transfer of reactants between phases.[6]

Troubleshooting Guides: A Deeper Dive

Issue 1: My boronic acid has poor solubility in common Suzuki reaction solvents.

Core Problem: The polarity of the boronic acid is mismatched with the solvent system, preventing it from entering the catalytic cycle.

Solutions & Scientific Rationale:

  • Solvent System Optimization: The choice of solvent is critical.[1][4] A systematic screening of solvents is often the most effective first step.

    • Protic vs. Aprotic Solvents: While aprotic solvents like dioxane, THF, and toluene are common, adding a protic co-solvent like water or ethanol can significantly improve the solubility of both the boronic acid and the inorganic base.[4][7] Water plays a dual role: it can help dissolve the base and also participates in the activation of the boronic acid.[4]

    • Biphasic Systems: For highly nonpolar substrates, a biphasic system (e.g., toluene/water) can be effective.[5][8] The reaction is believed to occur in the organic phase, with the aqueous phase serving as a reservoir for the base and activated boronate species.[5] Efficient stirring is crucial for success in these systems.[6]

Solvent SystemTypical Ratio (v/v)AdvantagesConsiderations
Dioxane / Water4:1 to 10:1Good for a wide range of substrates.[1]Dioxane can be difficult to remove.
Toluene / Water1:1 to 10:1Effective for nonpolar substrates and higher temperatures.[8]Can lead to slower reaction rates.
THF / Water4:1 to 10:1Lower boiling point, easier to remove.Can be less effective for very nonpolar substrates.
DMF or DMAcMonophasicHigh boiling point, excellent solvating power.Can be difficult to remove and may coordinate to the catalyst.
  • The Role of the Base: The base is not just a passive reagent; it plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which is essential for the transmetalation step.[9][10][11] The solubility of the base itself is also a key factor.

    • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

    • Organic Bases: In cases where inorganic bases are problematic, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though they are generally less common.[9]

Issue 2: Even with solvent screening, my boronic acid remains insoluble.

Core Problem: The intrinsic properties of the boronic acid molecule prevent its dissolution in standard Suzuki reaction media.

Solutions & Scientific Rationale:

  • Phase-Transfer Catalysts (PTCs): For biphasic reactions where the boronic acid or base is primarily in the aqueous phase and the organic halide is in the organic phase, a PTC can be highly effective.[12][13] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), have both hydrophilic and lipophilic properties, allowing them to shuttle the activated boronate species from the aqueous phase to the organic phase where the catalyst resides.[12][14][15] This can lead to a dramatic increase in reaction rate.[13]

Experimental Protocol: Suzuki Coupling with a Phase-Transfer Catalyst

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and phase-transfer catalyst (e.g., TBAB, 0.1 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Solvent Addition: Add the degassed biphasic solvent system (e.g., 10 mL of 1:1 toluene/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by chromatography.

  • Chemical Modification of the Boronic Acid: When all else fails, modifying the boronic acid itself can be the most robust solution.

    • Boronate Esters (e.g., Pinacol Esters): Converting the boronic acid to a boronate ester, such as a pinacol ester (BPin), can significantly improve its solubility in organic solvents.[4][16] While generally less reactive than the corresponding boronic acids, their increased stability and solubility often lead to higher overall yields, especially for challenging substrates.[16]

    • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are often more soluble in polar solvents than their boronic acid counterparts.[17][18][19] They are particularly useful for substrates that are prone to protodeboronation.[1]

    • MIDA Boronates: These are exceptionally stable and can be purified by chromatography.[4] They are often used in iterative cross-coupling strategies.

Boron ReagentSolubility ProfileStabilityReactivity
Boronic AcidVariable, often better in polar/protic solvents.[20]Prone to decomposition.[16][21]Generally high.[16][21]
Pinacol EsterGood in apolar organic solvents.[20]High.[16]Lower than boronic acids.[20]
Trifluoroborate SaltGood in polar solvents.[20]High.[17][18]Requires activation.
MIDA BoronateSoluble in many organic solvents.Very high.[4]Requires deprotection.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (R¹-X) Base_Activation [R¹-Pd(II)-OH]L_n OxAdd->Base_Activation Base (e.g., OH⁻) Transmetal [R¹-Pd(II)-R²]L_n Transmetal->Pd0 Reductive Elimination (R¹-R²) Base_Activation->Transmetal Transmetalation (R²-B(OH)₂) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base (OH⁻) Boronate->Base_Activation Activates Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Logical Troubleshooting Workflow

When faced with a problematic Suzuki reaction where solubility is suspected, follow this logical progression:

Caption: A logical workflow for troubleshooting poor boronic acid solubility.

References

Minimizing homocoupling of (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Cyclopropylphenyl)boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing the formation of the common homocoupling byproduct, 2,2'-dicyclopropyl-1,1'-biphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a significant amount of 2,2'-dicyclopropyl-1,1'-biphenyl in my reaction. What is causing this homocoupling?

Answer: Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings. It leads to the formation of a symmetrical biaryl from two molecules of the boronic acid, reducing the yield of your desired cross-coupled product and complicating purification. For this compound, this results in 2,2'-dicyclopropyl-1,1'-biphenyl.

There are two primary mechanistic pathways responsible for this undesired reaction:

  • Oxygen-Mediated Oxidative Homocoupling: This is the most common cause. Trace amounts of dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[1][2][3]

  • Palladium(II)-Mediated Pathway: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), any Pd(II) that is not efficiently reduced to Pd(0) in the catalytic cycle can directly react with the boronic acid. This stoichiometric reaction forms the symmetrical biaryl and Pd(0).[1] While this generates the active catalyst, it consumes your starting material.

The diagram below illustrates the competition between the desired cross-coupling cycle and the oxygen-mediated homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L_n pd2_aryl_halide Ar-Pd(II)-X pd0_s->pd2_aryl_halide Oxidative Addition (Ar-X) pd2_cross Ar-Pd(II)-Ar_B pd2_aryl_halide->pd2_cross Transmetalation (Ar_B-B(OH)₂) pd2_cross->pd0_s product Ar-Ar_B (Product) pd2_cross->product Reductive Elimination pd0_h Pd(0)L_n pd2_o2 Pd(II) Species pd0_h->pd2_o2 Oxidation (O₂) pd2_homo Ar_B-Pd(II)-Ar_B pd2_o2->pd2_homo 2x Transmetalation (Ar_B-B(OH)₂) pd2_homo->pd0_h homo_product Ar_B-Ar_B (Byproduct) pd2_homo->homo_product Reductive Elimination start Catalyst Start start->pd0_s start->pd0_h caption Fig 1. Competing Suzuki vs. Homocoupling Pathways

Caption: Fig 1. Competing Suzuki vs. Homocoupling Pathways.

FAQ 2: How can I effectively remove oxygen from my reaction? My results are inconsistent.

Answer: Inconsistent results are a classic sign of varying levels of oxygen contamination. Relying on a simple nitrogen headspace sweep is often insufficient.[1][3] For robust and reproducible results, you must actively degas your solvent and the entire reaction mixture.

Recommended Degassing Protocols:

MethodProcedureBest ForEfficacy
Freeze-Pump-Thaw 1. Place solvent in a Schlenk flask. 2. Freeze the solvent solid using liquid N₂. 3. Apply high vacuum for 10-15 min. 4. Close vacuum, thaw solvent completely. 5. Repeat cycle 3-4 times.[4][5]Highest sensitivity reactions, small to medium volumes.Most Effective
Inert Gas Sparging 1. Insert a long needle/cannula below the solvent surface. 2. Bubble a steady stream of N₂ or Ar through the liquid for 20-30 min. 3. Use an exit needle to vent.[5][6]Larger volumes, reactions where freezing is impractical.Good
Sonication 1. Place the sealed reaction flask in a sonicator bath. 2. Apply vacuum to the headspace. 3. Sonicate for 10-20 minutes.Seemingly simple but can be less effective than sparging.Moderate

Step-by-Step Workflow for Setting Up an Oxygen-Free Reaction:

Degassing_Workflow A 1. Assemble Dry Glassware (Oven-dried Schlenk flask, stir bar) B 2. Add Solids (this compound, aryl halide, base, ligand) A->B C 3. Seal and Purge (Seal flask, purge/backfill with N₂/Ar 3x) B->C D 4. Add Degassed Solvent (Transfer pre-degassed solvent via cannula or syringe) C->D E 5. Degas the Full Mixture (Sparge with N₂/Ar for another 15-20 min) D->E F 6. Add Catalyst (Add Pd catalyst under positive N₂/Ar pressure) E->F G 7. Heat Reaction (Heat to desired temperature under inert atmosphere) F->G caption Fig 2. Workflow for an Oxygen-Free Suzuki Coupling

Caption: Fig 2. Workflow for an Oxygen-Free Suzuki Coupling.

FAQ 3: Which palladium catalyst, ligand, and base are best for minimizing homocoupling of this sterically hindered boronic acid?

Answer: The choice of catalyst, ligand, and base is critical, especially for a sterically hindered substrate like this compound. The goal is to accelerate the desired cross-coupling catalytic cycle so it overwhelmingly outcompetes the homocoupling side reaction.

Catalyst & Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[7][8][9] They promote the crucial, often rate-limiting, reductive elimination step and stabilize the Pd(0) state.

  • Recommended Ligands:

    • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine): Excellent for sterically demanding couplings.[10][11]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly active and versatile ligand.[12]

    • N-Heterocyclic Carbenes (NHCs): Offer great stability and high activity, particularly with less reactive aryl chlorides.[7][8]

  • Palladium Source:

    • Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step, which can be a source of homocoupling.

    • Pd(II) precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are air-stable and highly efficient. They are designed for rapid activation to the active Pd(0) species, minimizing free Pd(II).

Base Selection: The base activates the boronic acid for transmetalation.[13] A moderately weak base is often sufficient and can be better than very strong bases (like t-BuOK), which can sometimes promote side reactions. The solubility of the base is also a key factor.

BaseCommon SolventsStrengthNotes
K₃PO₄ Dioxane, Toluene, THFModerateExcellent general choice, good solubility in aqueous mixtures. Often provides high yields with cyclopropyl motifs.[11]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerateA cost-effective and reliable option. Requires some water for solubility.[14]
Cs₂CO₃ Dioxane, Toluene, THFStrongHighly effective but more expensive. Good for challenging couplings.
t-BuOK Dioxane, TolueneVery StrongCan be very effective but may promote side reactions or cyclopropyl ring opening at high temperatures.[7]

Recommendation: A good starting point is Pd(OAc)₂ with SPhos or a pre-formed SPhos-Pd-G2 precatalyst , using K₃PO₄ as the base in a Toluene/Water or Dioxane/Water solvent system.

FAQ 4: My cyclopropyl group appears to be unstable under the reaction conditions. How can I prevent this?

Answer: The cyclopropyl group, while valuable, is a strained ring system and can be susceptible to ring-opening or rearrangement under harsh conditions, particularly with certain palladium catalysts or at high temperatures.

  • Lower the Temperature: Homocoupling and degradation pathways often have a higher activation energy than the desired cross-coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

  • Avoid Highly Acidic/Basic Conditions: Extreme pH can contribute to cyclopropyl ring degradation. Stick to moderate bases like K₃PO₄ or K₂CO₃.

  • Use a More Stable Boron Source: this compound can be prone to protodeboronation (replacement of the B(OH)₂ group with hydrogen). Consider converting it to a more robust potassium cyclopropyltrifluoroborate salt (R-BF₃K). These salts are often more stable to air and moisture and can suppress side reactions.[12]

  • Ligand Choice: Ligands that promote rapid reductive elimination can help by shortening the lifetime of sensitive intermediates in the catalytic cycle. Buchwald-type ligands are excellent for this.[9]

FAQ 5: Can you provide a robust, step-by-step starting protocol for coupling this compound with an aryl bromide?

Answer: Certainly. This protocol is a reliable starting point designed to minimize homocoupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • SPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

Experimental Protocol:

  • Preparation: Add the aryl bromide, this compound, SPhos-Pd-G2, and K₃PO₄ to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Degas the toluene and deionized water separately by sparging with argon for 30 minutes. Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe under a positive pressure of argon.

  • Final Degassing: Briefly sparge the resulting reaction mixture with argon for an additional 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the aryl bromide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Handling Moisture-Sensitive (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2-Cyclopropylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a moisture-sensitive compound, its successful application hinges on meticulous handling and an understanding of its chemical behavior. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound, with a focus on issues related to its moisture sensitivity.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • LC-MS or GC-MS analysis shows little to no formation of the desired cross-coupled product.

  • Significant amounts of starting materials remain unreacted.

  • Presence of homocoupled byproducts from the boronic acid.[1]

Probable Causes & Solutions:

  • Cause A: Degradation of this compound via Protodeboronation.

    • Explanation: Protodeboronation is a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.[2] This process can be accelerated by the presence of water, especially under basic conditions typical for Suzuki-Miyaura reactions.[2][3][4] For certain heteroaromatic boronic acids, this degradation can be rapid.[3][5][6] While cyclopropyl boronic acids are generally more stable than some heteroaromatic counterparts, they are not immune to this decomposition pathway.[3][6][7][8]

    • Solution:

      • Rigorous Exclusion of Moisture: Ensure all glassware is oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[9][10]

      • Use Anhydrous Solvents: Solvents must be thoroughly dried before use. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or passing through a solvent purification system (SPS).[11][12][13] For less stringent requirements, activated molecular sieves can be effective.[12][14]

      • Inert Atmosphere: The entire reaction setup, including reagent transfers, should be conducted under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glovebox.[10][13][15][16] Argon is often preferred as it is denser than air and provides a better protective blanket.[13][17]

  • Cause B: Inactive Catalyst.

    • Explanation: The palladium catalyst can be deactivated by oxygen.[18] If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species.[18] Oxygen contamination can also lead to the undesirable homocoupling of the boronic acid.[1][18]

    • Solution:

      • Degas Solvents: Before adding the catalyst, thoroughly degas the solvent. Common methods include the freeze-pump-thaw technique (repeated three times) or bubbling a stream of inert gas through the solvent for an extended period.[10]

      • Catalyst Handling: Add the palladium catalyst under a counter-flow of inert gas.[18]

  • Cause C: Ineffective Base or Inappropriate Reaction Conditions.

    • Explanation: The choice and quality of the base are critical. The base's role is to activate the boronic acid to form a more nucleophilic boronate species.[4] If the base is old or has absorbed atmospheric moisture, its effectiveness will be compromised.

    • Solution:

      • Use Fresh, Anhydrous Base: Use a freshly opened bottle of base or dry it before use. For solid bases like K₃PO₄ or Cs₂CO₃, grinding them into a fine powder can improve reactivity.[19]

      • Optimize Reaction Parameters: Higher temperatures can sometimes increase the rate of protodeboronation.[3] Consider screening different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Significant variation in yield between seemingly identical experimental runs.

  • Difficulty in scaling up the reaction.

Probable Causes & Solutions:

  • Cause A: Variable Water Content in Reagents and Solvents.

    • Explanation: The primary source of irreproducibility with moisture-sensitive reagents is inconsistent levels of water contamination. Even small differences in atmospheric humidity on different days can affect the outcome if proper inert atmosphere techniques are not employed.[13]

    • Solution:

      • Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying all glassware, solvents, and inert gases.[9][20]

      • Use a Glovebox for Solids: For weighing and transferring this compound and other solid reagents, a glovebox provides the most reliable inert environment.[16][21]

      • Proper Syringe Technique: When transferring anhydrous solvents or liquid reagents, use oven-dried syringes that have been flushed multiple times with an inert gas.[9][22][23] After drawing the liquid, pull a small "buffer" of inert gas into the syringe before transferring to prevent air from entering the needle tip.[22][23]

  • Cause B: Degradation of this compound During Storage.

    • Explanation: Boronic acids are prone to forming cyclic trimeric anhydrides, known as boroxines, upon loss of water.[24] While this is a reversible process, long-term or improper storage, especially with repeated exposure to ambient air, can lead to irreversible decomposition.

    • Solution:

      • Correct Storage: Store this compound in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere.[25] For long-term storage, refrigeration is recommended to minimize thermal decomposition.[25][26]

      • Aliquot the Reagent: Upon receiving the reagent, consider aliquoting it into smaller, single-use portions under an inert atmosphere. This minimizes the number of times the main stock is exposed to potential contaminants.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A1: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[26] For optimal stability, storage under an inert atmosphere (argon or nitrogen) in a desiccator or a glovebox is highly recommended.[25][26] Refrigeration can further extend its shelf life.[25][26]

Q2: My this compound appears clumpy. Is it still usable? A2: Clumping can be an indication of moisture absorption. While it may still be usable, its effective molarity will be lower than calculated, and the excess water can interfere with the reaction. It is advisable to dry the material under high vacuum for several hours before use. However, for best results, using a fresh, free-flowing solid is recommended.

Q3: What is the best way to handle and weigh a solid, moisture-sensitive reagent like this without a glovebox? A3: While a glovebox is ideal, you can handle it with care using Schlenk line techniques.[16] Weigh the solid into a pre-dried Schlenk flask. Quickly stopper the flask, attach it to the Schlenk line, and immediately evacuate and backfill with inert gas.[16] This cycle should be repeated at least three times to ensure the removal of atmospheric contaminants.[10]

Q4: Can I use a nitrogen-filled balloon instead of a Schlenk line? A4: A balloon can provide a positive pressure of nitrogen and is a common technique for maintaining an inert atmosphere.[17][22][23] However, it is less rigorous than a Schlenk line. Ensure the flask is properly flushed by using an inlet needle from the balloon and a separate outlet needle for a few minutes to displace the air.[22][23] Be aware that balloons are permeable to air over time.

Q5: What are the primary decomposition pathways for this compound in a reaction mixture? A5: The two main undesired pathways are:

  • Protodeboronation: Cleavage of the C-B bond by a proton source (like water), resulting in the formation of cyclopropylbenzene.[2] This is often catalyzed by acid or base.[2][3][4]

  • Oxidative Degradation/Homocoupling: In the presence of oxygen and a palladium catalyst, boronic acids can undergo homocoupling to form a biaryl product (in this case, 2,2'-dicyclopropylbiphenyl).[1][18] Oxidative cleavage of the C-B bond to form the corresponding phenol (2-cyclopropylphenol) can also occur, particularly in the presence of oxidants.[27]

Section 3: Experimental Protocols & Data

Protocol: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling

This protocol outlines the key steps for performing a Suzuki-Miyaura coupling reaction with this compound, emphasizing the exclusion of water and oxygen.

  • Glassware Preparation:

    • Place a round-bottom flask (or Schlenk flask) equipped with a magnetic stir bar, a condenser, and other necessary glassware in an oven at >120°C for at least 4 hours (or overnight).[9]

    • Assemble the hot glassware and immediately attach it to a Schlenk line.

    • Evacuate the system under high vacuum while gently flame-drying any remaining surfaces.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Addition (Solid):

    • Under a positive flow of inert gas, quickly add the aryl halide, this compound (typically 1.1-1.5 equivalents), and the anhydrous base (e.g., K₃PO₄, Cs₂CO₃).

    • Seal the flask with a septum and perform three evacuate-refill cycles to ensure an inert internal atmosphere.[10]

  • Solvent and Catalyst Addition:

    • Add the degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via an oven-dried, inert-gas-flushed syringe.[9][18]

    • In a separate, small, flame-dried vial, weigh the palladium catalyst and ligand (if necessary). Dissolve them in a small amount of degassed solvent and transfer this solution to the main reaction flask via syringe.

    • Alternatively, add the solid catalyst directly to the flask under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS) by withdrawing small aliquots via syringe.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[18]

Table 1: Key Handling and Storage Parameters
ParameterRecommendationRationale
Storage Condition Store in a tightly sealed container under an inert atmosphere (Ar or N₂), refrigerated.Prevents degradation from atmospheric moisture and oxygen; low temperature slows decomposition.[25][26]
Glassware Preparation Oven-dry (>120°C, >4h) or flame-dry under vacuum.Removes adsorbed water from glass surfaces, a common source of contamination.[9][10]
Atmosphere Inert gas (Argon or Nitrogen).Excludes moisture and oxygen, which cause protodeboronation and catalyst/reagent decomposition.[10][15]
Solvent Purity Anhydrous, degassed solvents (<50 ppm H₂O).Water in the solvent is a primary cause of reagent decomposition and reaction failure.[11]
Solid Reagent Transfer Use a glovebox or perform under a strong counter-flow of inert gas.Minimizes exposure of the hygroscopic solid to the atmosphere during weighing and transfer.[16][21]
Diagrams
Diagram 1: Key Degradation Pathways

This diagram illustrates the two primary decomposition pathways that compete with the desired Suzuki-Miyaura coupling reaction.

G A This compound B Desired Suzuki Coupling Product A->B + Ar-X, Pd Catalyst, Base (Anhydrous Conditions) C Protodeboronation (Undesired) A->C + H₂O / H⁺ (Moisture Present) D Homocoupling/Oxidation (Undesired) A->D + O₂, Pd Catalyst (Air Exposure) E Cyclopropylbenzene C->E F 2,2'-Dicyclopropylbiphenyl D->F

Caption: Competing reactions for this compound.

Diagram 2: Inert Atmosphere Workflow

This workflow outlines the essential steps for setting up a reaction under moisture-free conditions.

G start Start: Prepare Reaction dry_glassware 1. Oven/Flame-Dry Glassware start->dry_glassware assemble_cool 2. Assemble Hot & Cool Under Inert Gas (Ar/N₂) dry_glassware->assemble_cool add_solids 3. Add Solids (Boronic Acid, Halide, Base) Under Inert Gas Flow assemble_cool->add_solids purge 4. Evacuate & Refill Cycle (3x) add_solids->purge add_solvent 5. Add Anhydrous, Degassed Solvent via Syringe purge->add_solvent add_catalyst 6. Add Catalyst Solution via Syringe add_solvent->add_catalyst run_reaction 7. Heat to Reaction Temp add_catalyst->run_reaction end Reaction Complete run_reaction->end

Caption: Workflow for handling moisture-sensitive reagents.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Cyclopropylphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for the construction of carbon-carbon bonds.[1][2] The reaction's value is predicated on its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3] Arylboronic acids, in particular, are foundational building blocks for biaryl and substituted aromatic structures, which are prevalent in many commercial drugs and advanced materials.

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is delicately governed by the electronic and steric nature of the substituents on its aromatic ring. This guide provides an in-depth technical comparison of (2-Cyclopropylphenyl)boronic acid with other common arylboronic acids, including phenylboronic acid, (2-methylphenyl)boronic acid, and (2-methoxyphenyl)boronic acid. We will dissect the unique influence of the ortho-cyclopropyl group on reactivity, supported by mechanistic principles and experimental data, to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization.

Key Factors Influencing Arylboronic Acid Reactivity

The success and rate of a Suzuki-Miyaura coupling are largely dictated by the efficiency of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The structure of the arylboronic acid profoundly impacts this critical step.

Electronic Effects: The "Pseudo-Unsaturated" Nature of the Cyclopropyl Group

The electronic character of substituents on the arylboronic acid modulates the nucleophilicity of the carbon atom attached to boron.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the aromatic ring. This reduced nucleophilicity of the ipso-carbon (the carbon bonded to boron) slows down the transmetalation step.[4]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the ring, enhancing the nucleophilicity of the ipso-carbon and generally accelerating transmetalation.

The cyclopropyl group is unique in its electronic profile. Due to significant ring strain, the C-C bonds in a cyclopropyl ring possess high p-character, creating what is often referred to as "π-character" or "pseudo-unsaturated" behavior.[5][6] This allows the cyclopropyl group to act as a good π-electron donor through conjugation with the adjacent aromatic ring.[5][7] This electron-donating nature is expected to enhance the reactivity of this compound in the transmetalation step, similar to other EDGs.

Steric Hindrance: The Challenge of Ortho Substitution

Steric bulk, particularly from substituents at the ortho position to the boronic acid, can significantly impede the reaction. Large ortho groups hinder the approach of the boronic acid to the palladium complex, thereby increasing the activation energy of the transmetalation step.[4][8] This generally leads to a reactivity trend of para > meta >> ortho for substituted arylboronic acids.[4]

  • (2-Methylphenyl)boronic acid: The ortho-methyl group presents moderate steric hindrance.

  • (2-Methoxyphenyl)boronic acid: The ortho-methoxy group also imparts steric bulk. However, it has been suggested that the oxygen atom can have a chelating effect with the palladium center in the transition state, which can influence reaction selectivity and, in some cases, reactivity.[9][10][11]

  • This compound: The cyclopropyl group is sterically more demanding than a methyl group. Its impact on the reaction rate is a crucial point of comparison.

Protodeboronation: A Common Side Reaction

Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an arene byproduct and boric acid.[12][13][14] This process consumes the boronic acid and reduces the overall yield of the desired cross-coupled product. The susceptibility to protodeboronation is influenced by the electronic nature of the aryl group and the reaction conditions.[12][15] While electron-deficient arylboronic acids can be prone to this side reaction, the stability of the C-B bond in cyclopropylboronic acid itself has been noted to be relatively high under many conditions.[16]

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare its key properties with those of unsubstituted phenylboronic acid and other ortho-substituted analogues.

Table 1: Comparison of Substituent Properties
Arylboronic AcidSubstituentElectronic EffectSteric Effect (Taft Parameter, Eₛ)Expected Reactivity Trend
Phenylboronic acid-HNeutral (Reference)0.00Highest
(2-Methylphenyl)boronic acid-CH₃Weakly Donating (Inductive)-1.24Moderate
(2-Methoxyphenyl)boronic acid-OCH₃Donating (Resonance), Withdrawing (Inductive)-0.55Moderate to Low (Potential for Chelation)
This compound-cPrDonating (π-character)[5]-0.63[5]Moderate to Low (Balance of Donation vs. Sterics)

Note: A more negative Eₛ value indicates greater steric bulk.

Table 2: Representative Experimental Yields in Suzuki-Miyaura Coupling

The following table collates representative yields from the literature for the Suzuki-Miyaura coupling of various arylboronic acids with aryl halides.

Disclaimer: The data below is compiled from different sources and for various substrates and reaction conditions. It is intended to be illustrative of general reactivity trends and should not be interpreted as a direct, controlled comparison. The development of specialized ligands and reaction conditions has enabled high yields even for sterically hindered substrates.[8][17][18]

Arylboronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd/RHAK₂CO₃Ethanol10024~95%[19][20][21]
(2-Methylphenyl)boronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~85% (representative)[4][22]
(2-Methoxyphenyl)boronic acid4-BromoanisolePd(OAc)₂ / Buchwald LigandK₃PO₄Toluene10012~70-90%[10][23]
This compoundAryl BromidePd(OAc)₂ / Pcy₃K₃PO₄Toluene/H₂O1006Good to Excellent[16]

The data suggests that while ortho-substitution generally leads to lower reactivity compared to the unsubstituted phenylboronic acid, modern catalytic systems can achieve high yields for these challenging substrates. The electron-donating nature of the cyclopropyl group likely helps to offset some of the steric hindrance.

Experimental Protocol: A Head-to-Head Comparison

To provide a definitive comparison, a standardized experimental setup is required. The following protocol is designed for the parallel synthesis and evaluation of the four arylboronic acids in a Suzuki-Miyaura reaction with a common electrophile, 4-bromoanisole.

Objective: To compare the reaction yield of this compound against Phenylboronic acid, (2-Methylphenyl)boronic acid, and (2-Methoxyphenyl)boronic acid under identical, optimized conditions for sterically hindered couplings.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv) - run in four separate reactions

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup: To each of four oven-dried 10 mL microwave vials equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (13 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal each vial with a cap. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate set to 100 °C. Stir the reactions vigorously for 12 hours.

  • Workup and Analysis:

    • After 12 hours, cool the reactions to room temperature.

    • Dilute each reaction mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the biaryl product.

Rationale for Conditions:

  • Catalyst: Pd(dtbpf)Cl₂ is a pre-catalyst that forms a bulky, electron-rich phosphine ligand-based active catalyst, which is highly effective for cross-coupling reactions involving sterically hindered substrates.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing excessive protodeboronation of sensitive boronic acids.

  • Solvent: A dioxane/water mixture is a common and effective solvent system for Suzuki-Miyaura reactions, providing good solubility for both the organic and inorganic reagents.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 Weigh Reagents: - 4-Bromoanisole - Arylboronic Acid - Pd(dtbpf)Cl₂ - K₃PO₄ prep2 Add to Vial prep1->prep2 prep3 Seal and Purge with Argon (3x) prep2->prep3 react1 Add Degassed Solvents (Dioxane/H₂O) prep3->react1 Transfer to Reaction Block react2 Heat to 100 °C Stir for 12h react1->react2 workup1 Cool to RT react2->workup1 Reaction Complete workup2 Quench & Extract (EtOAc/H₂O) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Analyze by NMR/GC-MS workup3->workup4

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The structure of the arylboronic acid is most critical during transmetalation.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The arylboronic acid, activated by the base to form a borate species (-B(OH)₃⁻), transfers its aryl group to the Pd(II) center. This is the rate-determining step for many sterically hindered substrates. The ortho-cyclopropyl group, like other bulky ortho-substituents, increases the steric barrier to this step. However, its electron-donating character enhances the nucleophilicity of the ipso-carbon, partially counteracting the steric hindrance.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex trans-Ar¹Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation (Rate-Determining Step) pd_complex->transmetalation diaryl_pd cis-Ar¹Pd(II)L₂(Ar²) transmetalation->diaryl_pd Isomerization reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²B(OH)₃⁻ ar2b->transmetalation

References

A Comparative Guide for Suzuki Coupling: (2-Cyclopropylphenyl)boronic Acid vs. Its Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that can dictate the efficiency, reproducibility, and overall success of the coupling. This guide provides an in-depth technical comparison between (2-Cyclopropylphenyl)boronic acid and its corresponding boronate esters, with a focus on their application in Suzuki coupling. The discussion is grounded in mechanistic principles and supported by experimental insights to aid in the rational selection of reagents for research and development endeavors.

The Stability vs. Reactivity Paradigm: A Fundamental Trade-Off

The core difference between a boronic acid and its boronate ester derivative lies in a fundamental trade-off between stability and reactivity.[2][3]

  • This compound , like many of its arylboronic acid counterparts, is generally more reactive in Suzuki couplings. This heightened reactivity can lead to faster reaction times. However, this comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This side reaction is often problematic under the basic aqueous conditions typical of many Suzuki couplings.[5] Furthermore, boronic acids have a propensity to form cyclic anhydride trimers, known as boroxines, upon dehydration, which can complicate stoichiometry and impact reactivity.[6]

  • Boronate Esters , such as the commonly employed pinacol or neopentyl esters, offer significantly enhanced stability.[1][3] They are typically crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[6][7] This stability is a considerable advantage in multi-step syntheses or when preparing a library of compounds. The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[2][8]

The sterically demanding 2-cyclopropylphenyl moiety introduces an additional layer of complexity. The proximity of the cyclopropyl group to the boronic acid functionality can influence both the rate of the desired coupling and the propensity for undesired side reactions.

Mechanistic Insights: The Role of the Boron Species in the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The key steps are oxidative addition, transmetalation, and reductive elimination.[11] The nature of the boron reagent directly influences the crucial transmetalation step.

For transmetalation to occur, the boron atom must be activated to enhance the nucleophilicity of the organic group it carries.[12] With boronic acids, this is typically achieved by a base, which coordinates to the empty p-orbital of the boron atom to form a more nucleophilic "ate" complex.

Boronate esters, being less Lewis acidic, are generally less reactive than their corresponding boronic acids.[1] However, kinetic studies have revealed that certain boronic esters can undergo transmetalation directly, and in some cases, even faster than the corresponding boronic acid.[8] The rate of transmetalation for boronic esters is influenced by the electronic properties of the diol backbone.[8]

Suzuki_Mechanism cluster_catalyst Catalyst Regeneration Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Comparative Performance Data
ParameterThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction times.Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and boroxine formation.[4][6]High; stable to storage and chromatography.[3][7]
Handling Can be challenging due to instability and polarity.Easy to handle, often a crystalline solid.[6]
Purification Difficult to purify by chromatography due to polarity and instability.[6]Readily purified by column chromatography.[1]
Typical Yield Can be high, but may be compromised by decomposition.Often provides more reproducible and higher isolated yields, especially in complex syntheses.[3]
Experimental Protocols: A Guide to Practice

The choice of reaction conditions is crucial for achieving a successful Suzuki coupling, especially with challenging substrates. Below are representative protocols that can be adapted for comparing the reactivity of this compound and its pinacol ester.

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and ligand (if required).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Boron Reagent, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Monitor Progress C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography) G->H

The protocol for the boronate ester is similar, with potential adjustments to reaction time and temperature to account for its lower reactivity.

Materials:

  • This compound pinacol ester

  • Aryl halide

  • Palladium catalyst and ligand

  • Base

  • Solvent

Procedure:

  • Follow the same setup procedure as for the boronic acid.

  • The reaction may require a longer heating time or a slightly higher temperature to achieve full conversion.

  • The workup and purification steps are identical. The enhanced stability of the boronate ester often simplifies purification.[13]

Decision-Making Framework: Which Reagent to Choose?

The selection between this compound and its boronate ester derivative is a strategic decision that depends on the specific context of the synthesis.

Decision_Tree Start Project Requirement Stability Is long-term stability and ease of handling critical? Start->Stability Reactivity Is rapid reaction and potentially lower cost a priority? Stability->Reactivity No BoronicEster Choose Boronate Ester Stability->BoronicEster Yes Reactivity->BoronicEster No BoronicAcid Choose Boronic Acid Reactivity->BoronicAcid Yes

Choose this compound when:

  • Speed is critical: For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase.

  • Cost is a primary driver: Boronic acids are often less expensive on a per-mole basis.

  • The coupling partner is highly reactive: A very reactive aryl halide may couple efficiently even with some degradation of the boronic acid.

Choose this compound Pinacol Ester when:

  • Stability and shelf-life are paramount: For multi-step syntheses, library synthesis, or when the reagent will be stored for an extended period.[14]

  • Reproducibility is key: The higher purity and stability of the boronate ester often lead to more consistent results.[3]

  • Purification of the starting material is necessary: Boronate esters are amenable to standard purification techniques.[13]

  • The boronic acid is known to be particularly unstable: For substrates prone to rapid protodeboronation, the ester is the superior choice.[14]

Conclusion

The choice between this compound and its boronate esters for Suzuki coupling is a nuanced one, guided by the principles of the reactivity-stability trade-off. While the free boronic acid offers higher intrinsic reactivity, its boronate ester counterpart provides superior stability, handling, and reproducibility. For drug development professionals and researchers working on complex synthetic targets, the enhanced reliability of boronate esters often outweighs the potential for faster reaction times offered by the boronic acid. A careful evaluation of the specific synthetic goals, timeline, and scale of the reaction will ultimately determine the optimal choice of reagent.

References

A Researcher's Guide to Boron Reagents: Unveiling the Superiority of Potassium (2-Cyclopropylphenyl)trifluoroborate in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to achieve reliable, reproducible, and efficient results. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in drug discovery where the precise assembly of complex molecules is paramount. A recurring challenge, however, lies in the choice and handling of the organoboron reagent. This guide directly addresses a common point of inquiry: the selection between (2-Cyclopropylphenyl)boronic acid and its corresponding potassium trifluoroborate salt for synthetic applications.

While boronic acids have been the traditional workhorses, this guide will demonstrate through mechanistic reasoning and comparative data that for moieties like 2-cyclopropylphenyl, the trifluoroborate salt is not merely an alternative, but a demonstrably superior reagent. We will delve into the inherent instabilities of the boronic acid and showcase how its trifluoroborate counterpart overcomes these limitations, leading to more robust, efficient, and cost-effective synthetic outcomes.

The Stability Conundrum: Inherent Flaws of this compound

Boronic acids, despite their utility, are beset by several decomposition pathways that can compromise reaction outcomes. The tricoordinate boron atom possesses a vacant p-orbital, rendering it electrophilic and susceptible to undesirable reactions.

  • Dehydration to Boroxines: In their solid state or in anhydrous conditions, boronic acids are in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This dehydration is reversible under aqueous reaction conditions, but it means the precise amount of active monomeric boronic acid can be inconsistent, complicating stoichiometry.

  • Protodeboronation: This is the most significant drawback for many boronic acids, including aryl and particularly cyclopropyl derivatives.[2][3] Protodeboronation is the cleavage of the carbon-boron bond by a proton source (like water or alcohols, often present in the reaction media), replacing it with a carbon-hydrogen bond.[3] This process constitutes a direct loss of the active reagent, leading to reduced yields and the need to use a significant excess of the boronic acid—sometimes as much as 200%—to drive the coupling to completion.[4]

  • Oxidation: The electrophilic boron center is also susceptible to oxidative degradation, further reducing the amount of active reagent available for the desired cross-coupling.[5]

The cyclopropyl group, in particular, renders the corresponding boronic acid prone to protodeboronation, making it unstable and unreliable for prolonged storage and requiring the use of excess reagent in reactions.[4][6] This instability presents a significant challenge for reproducibility and scalability in both academic and industrial settings.

Potassium (2-Cyclopropylphenyl)trifluoroborate: A Paradigm of Stability

Potassium organotrifluoroborates have emerged as a powerful solution to the instability of boronic acids.[7] They are easily prepared, crystalline, and exceptionally stable solids that can be stored indefinitely at room temperature without special precautions.[5][8]

This remarkable stability stems from their structure. The boron atom in a trifluoroborate salt is tetracoordinate and anionic, existing as a stable "ate" complex.[9] This structural feature mitigates the primary decomposition pathways that plague boronic acids:

  • Resistance to Dehydration: The tetracoordinate structure is not susceptible to dehydration into boroxines.

  • Protection from Protodeboronation: The carbon-boron bond is significantly shielded from premature protic cleavage, making the reagent stable to both air and moisture.[4]

  • Oxidative Stability: The filled orbitals of the fluoride ions shield the boron center, making it remarkably stable even under strongly oxidative conditions.[5]

Comparative Stability Profile
FeatureThis compoundPotassium (2-Cyclopropylphenyl)trifluoroborateRationale for Advantage
Air & Moisture Stability Prone to dehydration (boroxine formation) and protodeboronation.[5]Exceptionally stable; can be stored indefinitely at room temperature.[4][10]The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[5]
Benchtop Stability Known to be unstable, especially cyclopropyl derivatives, leading to decomposition over time.[4]Crystalline solid with excellent benchtop stability.[11]The inherent chemical structure prevents common decomposition pathways.[5]
Propensity for Protodeboronation High, especially for cyclopropyl derivatives, leading to reagent loss.[2][4]Highly resistant to protodeboronation, allowing for near-stoichiometric use.[4]The stable "ate" complex protects the C-B bond from premature cleavage.[9]
Oxidative Stability Susceptible to oxidation.[5]Remarkably stable under oxidative conditions.[5]Fluoride ions shield the boron center from oxidative attack.[5]

Reactivity and Performance: The "Slow-Release" Advantage

The stability of potassium trifluoroborates does not impede their reactivity. Instead, it offers a distinct advantage through a "slow-release" mechanism.[3] In the presence of a base during the Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow, in situ hydrolysis to liberate the active boronic acid.[7]

This controlled release maintains a low, steady concentration of the boronic acid in the reaction mixture. This is crucial because it minimizes the opportunity for the now-active (but unstable) boronic acid to undergo side reactions like protodeboronation or palladium-catalyzed homocoupling before it can participate in the desired catalytic cycle.[10][12] This leads to cleaner reactions, higher yields, and greater reproducibility.

The efficacy of potassium cyclopropyltrifluoroborate is particularly evident in couplings with less reactive electrophiles like aryl and heteroaryl chlorides.

Comparative Experimental Data: Suzuki-Miyaura Coupling with Aryl Chlorides

The following data, adapted from literature, showcases the high efficiency of potassium cyclopropyltrifluoroborate in coupling with a range of challenging aryl chloride partners.[4] Such high yields are often difficult to achieve reproducibly with the corresponding boronic acid due to its instability.

EntryAryl ChlorideProductYield (%)
14-Chloroanisole1-Cyclopropyl-4-methoxybenzene75
24-Chlorobenzonitrile4-Cyclopropylbenzonitrile94
34'-Chloroacetophenone1-(4-Cyclopropylphenyl)ethanone95
4Methyl 4-chlorobenzoateMethyl 4-cyclopropylbenzoate91
52-Chlorotoluene1-Cyclopropyl-2-methylbenzene82
62-Chloroquinoline2-Cyclopropylquinoline89

Data sourced from Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.[4]

Mechanistic Insights & Process Visualization

To better understand the advantage, we can visualize the key processes.

G cluster_0 Stable Reagent Form (Storage/Handling) cluster_1 Active Species in Catalytic Cycle K_RBF3 K⁺ [R-BF₃]⁻ Potassium (2-Cyclopropylphenyl)trifluoroborate (Stable, Crystalline Solid) RBOH2 R-B(OH)₂ This compound (Active, Unstable) K_RBF3->RBOH2 Slow Hydrolysis (Base, H₂O, in situ) RBOH2->K_RBF3 Equilibrium Side_Products Side Products RBOH2->Side_Products Decomposition (Protodeboronation, etc.)

Caption: Trifluoroborate as a stable precursor to the active boronic acid.

The diagram above illustrates that the trifluoroborate serves as a stable reservoir, slowly releasing the active boronic acid under reaction conditions, thereby minimizing its decomposition into unwanted side products.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR entry entry->ArPdX RBOH2 R-B(OH)₂ RBOH2->entry Base

References

Navigating the Intricacies of Suzuki Couplings: A Mechanistic Guide to Reactions Involving (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the efficiency and predictability of this powerful reaction can be significantly influenced by the choice of substrates. (2-Cyclopropylphenyl)boronic acid, a valuable building block for introducing the 2-cyclopropylphenyl moiety, presents unique mechanistic challenges that warrant a deeper understanding. This guide provides a comprehensive comparison of its performance with alternatives, supported by experimental data, and delves into the mechanistic nuances that govern its reactivity.

The presence of the cyclopropyl group in the ortho position of phenylboronic acid introduces a combination of steric and electronic effects that can lead to competing reaction pathways, most notably protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved by a proton source, can significantly reduce the yield of the desired cross-coupled product.[1][2] Understanding the delicate balance between the desired catalytic cycle and these off-cycle reactions is paramount for optimizing reaction conditions and ensuring reproducibility.

Performance Comparison: this compound vs. Alternatives

While a direct, comprehensive kinetic comparison of this compound with a wide array of other ortho-substituted phenylboronic acids under identical conditions is not extensively documented in a single study, we can infer its reactivity based on established principles and data from related systems. Generally, ortho-substituted phenylboronic acids exhibit lower reactivity compared to their meta and para counterparts due to steric hindrance, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4]

A more pertinent and practical comparison for researchers is with alternative reagents for introducing the cyclopropylphenyl group, such as potassium (2-cyclopropylphenyl)trifluoroborate. Organotrifluoroborates have emerged as highly stable and efficient alternatives to boronic acids in many cross-coupling applications.[1][2][5]

Table 1: Conceptual Comparison of this compound and its Trifluoroborate Salt in Suzuki-Miyaura Coupling

FeatureThis compoundPotassium (2-Cyclopropylphenyl)trifluoroborateRationale & Supporting Evidence
Stability Prone to protodeboronation, especially in the presence of water or alcohols.[1][2]Highly stable and resistant to protodeboronation.[2]The trifluoroborate salt protects the boron center from protonolysis.
Handling Can be challenging to purify and store due to potential decomposition.Crystalline solids that are generally easier to handle and store.
Stoichiometry Often requires an excess to compensate for decomposition.[2]Can be used in near-stoichiometric amounts.Higher stability leads to more efficient reagent utilization.
Reaction Yields Can be variable and highly dependent on reaction conditions.Generally provides more consistent and higher yields, especially with challenging substrates.[2]Reduced side reactions contribute to improved product formation.

The enhanced stability of potassium cyclopropyltrifluoroborates makes them a superior choice for complex syntheses where reproducibility and high yields are critical.[1][2]

Unraveling the Mechanism: The Competing Pathways

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] However, for substrates like this compound, this productive cycle is in competition with the detrimental protodeboronation pathway.

The Productive Suzuki-Miyaura Catalytic Cycle

The desired reaction follows a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is where steric hindrance from the ortho-cyclopropyl group can have a significant impact.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Product Ar-X Ar-X R-B(OH)2 (2-Cyclopropylphenyl)B(OH)2

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Competing Protodeboronation Pathway

Protodeboronation is a significant side reaction for many arylboronic acids, particularly those with electron-withdrawing groups or steric hindrance.[7][8][9] This process is often base-catalyzed and involves the cleavage of the C-B bond by a proton source, leading to the formation of cyclopropylbenzene instead of the desired biaryl product.[6][10]

Protodeboronation R-B(OH)2 (2-Cyclopropylphenyl)B(OH)2 R-B(OH)3- (2-Cyclopropylphenyl)B(OH)3- R-B(OH)2->R-B(OH)3- Base (e.g., OH-) R-H Cyclopropylbenzene R-B(OH)3-->R-H Proton Source (e.g., H2O)

Figure 2: The Protodeboronation Side Reaction.

The propensity for protodeboronation makes the choice of base and solvent critical when working with this compound. Anhydrous conditions and carefully selected non-protic solvents can help to minimize this undesired pathway.

Experimental Protocols for Mechanistic Studies

To rigorously investigate the mechanistic aspects of Suzuki reactions involving this compound, a combination of kinetic analysis and in-situ reaction monitoring is essential.

Protocol 1: Kinetic Analysis of the Suzuki-Miyaura Coupling

This protocol outlines a general procedure for determining the reaction kinetics, which can be adapted to compare the performance of this compound with other boronic acids or trifluoroborates.

Materials:

  • This compound or alternative boron reagent

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture)

  • Internal standard (for GC or HPLC analysis)

  • Reaction vials, magnetic stir bars, and heating block

Procedure:

  • To a series of reaction vials, add the aryl halide, base, and internal standard.

  • In a separate flask, prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.

  • In another flask, prepare a stock solution of the this compound.

  • Initiate the reactions by adding the catalyst/ligand solution followed by the boronic acid solution to each vial.

  • Place the vials in a pre-heated heating block and start stirring.

  • At timed intervals, quench the reaction in individual vials by adding a suitable quenching agent (e.g., cold water or a dilute acid).

  • Extract the organic components and analyze the samples by GC or HPLC to determine the concentration of reactants and products over time.

  • Plot the concentration data versus time to determine the reaction rate and order.

Protocol 2: In-Situ Monitoring of the Reaction

In-situ monitoring techniques, such as Raman or NMR spectroscopy, provide real-time information about the reaction progress, allowing for the simultaneous observation of reactant consumption, product formation, and the emergence of any side products like the protodeboronated species.[11][12][13]

Instrumentation:

  • Reaction vessel compatible with the in-situ probe (e.g., a specialized NMR tube or a flask with a Raman probe port)

  • Raman or NMR spectrometer

Procedure:

  • Assemble the reaction in the specialized vessel, adding all reagents as described in Protocol 1.

  • Insert the in-situ probe into the reaction mixture.

  • Acquire spectra at regular intervals throughout the course of the reaction.

  • Analyze the spectral data to track the changes in the concentrations of key species over time. This can provide valuable insights into the reaction kinetics and the competition between the desired coupling and protodeboronation.

Workflow cluster_prep Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare Reactant Solutions (Boronic Acid, Aryl Halide, Base) C Assemble Reaction Vessel A->C B Prepare Catalyst/Ligand Solution B->C D Initiate Reaction C->D E In-Situ Monitoring (e.g., Raman, NMR) D->E F Timed Quenching & Sampling D->F G Spectroscopic Data Analysis E->G H Chromatographic Analysis (GC/HPLC) F->H I Kinetic Modeling & Mechanistic Elucidation G->I H->I

Figure 3: Experimental Workflow for Mechanistic Studies.

Conclusion

This compound is a valuable reagent, but its utility is tempered by its susceptibility to protodeboronation, a consequence of the steric and electronic properties imparted by the ortho-cyclopropyl group. For researchers and drug development professionals seeking robust and reproducible methods, potassium (2-cyclopropylphenyl)trifluoroborate presents a more stable and efficient alternative. A thorough understanding of the competing mechanistic pathways, facilitated by rigorous kinetic analysis and in-situ monitoring, is crucial for optimizing reaction conditions and successfully incorporating this important structural motif into complex molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Suzuki-Miyaura Coupling with (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reaction Completion—Achieving Analytical Certainty

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems crucial for pharmaceutical and materials science development.[1][2][3] The coupling of an organohalide with an organoboron species, catalyzed by a palladium complex, is a powerful and versatile transformation.[2][4] However, the success of the synthesis is not merely defined by the consumption of starting materials but by the unambiguous confirmation of the desired product's formation.

This guide provides an in-depth comparison of spectroscopic methodologies for confirming the successful coupling of a generic aryl halide (Ar-X) with (2-Cyclopropylphenyl)boronic acid. We will move beyond simple data reporting to explain the causality behind our analytical choices, providing field-proven insights to ensure every analysis is a self-validating system. For the purpose of this guide, we will use the reaction of This compound with bromobenzene to form 2-cyclopropylbiphenyl as our representative example.

The Analytical Challenge: Distinguishing Product from Starting Material

The primary analytical goal is to find conclusive evidence for the formation of the new C-C bond between the two aromatic rings while confirming the disappearance of the key functional groups from the starting materials—namely, the boronic acid moiety and the aryl-halide bond. A multi-faceted spectroscopic approach is not just recommended; it is essential for irrefutable proof of structure.

Workflow for Spectroscopic Confirmation

The logical flow from the completed reaction to final confirmation involves a series of integrated analytical steps. Each step provides a piece of the puzzle, and together they form a complete picture of the reaction outcome.

G cluster_0 Reaction & Workup cluster_1 Primary Spectroscopic Analysis cluster_2 Supporting Analysis cluster_3 Data Integration & Conclusion Reaction Suzuki-Miyaura Coupling Workup Aqueous Workup & Crude Product Isolation Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR Primary Tool for Structure MS Mass Spectrometry (GC-MS or LC-MS) Workup->MS Confirms Molecular Weight FTIR FTIR Spectroscopy Workup->FTIR Functional Group Check Interpretation Integrated Data Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation Confirmation Unambiguous Structure Confirmation Interpretation->Confirmation

Caption: Overall workflow from reaction completion to structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For this reaction, both ¹H and ¹³C NMR are indispensable. Monitoring the reaction in real-time using flow NMR is also a powerful option for kinetic and mechanistic studies.[6][7]

Expertise & Causality: What to Look For

The formation of 2-cyclopropylbiphenyl from its precursors results in a cascade of predictable changes in the NMR spectra.

  • ¹H NMR Spectroscopy:

    • Disappearance of Boronic Acid Protons: The most obvious change is the disappearance of the broad singlet corresponding to the B(OH)₂ protons of this compound, which typically appears between 4.5 and 8.5 ppm and exchanges with D₂O.

    • Conservation of the Cyclopropyl Group: The characteristic multiplets for the cyclopropyl protons (typically in the 0.5-2.5 ppm range) should remain, confirming this moiety is intact. The chemical shift of the methine proton will be particularly informative.

    • Complex Aromatic Region: The aromatic region (typically 6.8-8.0 ppm) will become more complex. You are looking for the disappearance of the starting material patterns and the appearance of a new set of coupled signals consistent with the 2-substituted biphenyl structure. The integration of this region should correspond to the correct number of aromatic protons (9 for our example).

  • ¹³C NMR Spectroscopy:

    • Disappearance of the C-B Signal: The signal for the carbon atom attached to the boron in the starting material (ipso-carbon) will disappear. This signal is often broad or of low intensity due to the quadrupolar relaxation of the boron nucleus.[8]

    • Appearance of New Quaternary Carbons: Two new quaternary carbon signals will appear, corresponding to the two carbons forming the new C-C bond of the biphenyl system. Their chemical shifts are highly diagnostic of successful coupling.

    • Overall Spectral Change: The chemical shifts of all carbons in the aromatic rings will adjust due to the change in their electronic environment upon bond formation.

  • ¹¹B NMR Spectroscopy (Optional but Informative):

    • The consumption of the boronic acid can be directly monitored by ¹¹B NMR. The starting boronic acid will have a characteristic chemical shift (often around 25-35 ppm).[9][10] This signal will diminish and eventually disappear upon complete reaction, while a signal for borate byproducts may appear.

Data Summary: Expected NMR Shifts
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~7.2-7.8 (Ar-H), ~8.0 (B(OH)₂), ~2.0-2.5 (cyclopropyl CH), ~0.6-1.0 (cyclopropyl CH₂)~145 (C-B), ~125-135 (Ar-C), ~15 (cyclopropyl CH), ~10 (cyclopropyl CH₂)
Bromobenzene ~7.2-7.6 (Ar-H)~122 (C-Br), ~127-132 (Ar-C)
2-Cyclopropylbiphenyl (Product) ~7.1-7.6 (complex multiplet, 9H), ~1.9-2.1 (cyclopropyl CH, 1H), ~0.6-1.0 (cyclopropyl CH₂, 4H)~142-145 (2x Quaternary C-C), ~125-130 (Ar-C), ~12 (cyclopropyl CH), ~9 (cyclopropyl CH₂)

Note: These are approximate values and will vary based on the solvent and spectrometer frequency.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Weigh approximately 10-20 mg of the dried crude product.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time.

    • (Optional) Acquire a ¹¹B NMR spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the components in a sample, making it an essential tool for confirming the identity of the desired product.[11] The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the volatility and thermal stability of the product. For 2-cyclopropylbiphenyl, which is relatively non-polar and volatile, GC-MS is an excellent choice.

Expertise & Causality: What to Look For
  • Molecular Ion Peak (M⁺): The primary evidence is the detection of the molecular ion (or a pseudomolecular ion like [M+H]⁺ in ESI-MS) that corresponds to the exact calculated mass of the product.

    • 2-cyclopropylbiphenyl (C₁₅H₁₄): Calculated Exact Mass = 194.1096.

  • Isotopic Pattern: The unique isotopic distribution of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) in the unreacted this compound provides a clear signature for its presence.[12][13] The absence of this pattern in the product peak is further evidence of successful purification.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide additional structural information, though this is often complex for aromatic systems.

Data Summary: Expected Mass Spectrometry Data
CompoundFormulaCalculated Exact MassExpected m/z (EI)Key Features
This compound C₉H₁₁BO₂162.0852162Characteristic boron isotopic pattern
Bromobenzene C₆H₅Br155.9578156/158Characteristic bromine isotopic pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br)
2-Cyclopropylbiphenyl (Product) C₁₅H₁₄194.1096194Should be the base peak or a major peak in the chromatogram
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • GC Separation: Use a suitable temperature program on a non-polar capillary column (e.g., DB-5ms) to separate the components of the reaction mixture. The product should elute after the starting materials.

  • MS Detection: Acquire mass spectra using Electron Ionization (EI) mode, scanning a mass range that includes the molecular weights of all expected species (e.g., m/z 50-300).

  • Data Analysis: Integrate the chromatogram to determine the relative abundance of product and unreacted starting materials. Analyze the mass spectrum of the product peak to confirm its molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role

While not as definitive as NMR or MS for this specific transformation, FTIR spectroscopy is a rapid and simple technique to monitor the disappearance of key functional groups.[14][15] It serves as a quick check for reaction progress.

Expertise & Causality: What to Look For
  • Disappearance of B-O-H and B-O Vibrations: The most significant change will be the disappearance of the broad O-H stretch (around 3200-3400 cm⁻¹) and the strong B-O stretch (around 1350 cm⁻¹) from the boronic acid starting material.

  • Aromatic C-H and C=C Vibrations: The product will show characteristic aromatic C-H stretches (above 3000 cm⁻¹) and C=C stretches (around 1400-1600 cm⁻¹), but these will be similar to the starting materials and less diagnostic.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the neat liquid or solid crude product can be placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared for solid samples.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Compare the spectrum of the product mixture to the spectra of the starting materials, focusing on the disappearance of the key boronic acid stretches.

Integrating the Data: The Path to Certainty

No single technique tells the whole story. Unambiguous confirmation is achieved by integrating the evidence from all analyses.

G Start Analyze Crude Product NMR_Check ¹H NMR: - B(OH)₂ signal absent? - Correct aromatic integration? - Cyclopropyl signals present? Start->NMR_Check MS_Check MS: - Correct molecular ion (m/z 194)? - Boron/Bromine isotopic patterns from SMs absent in product peak? NMR_Check->MS_Check Yes Failure Incomplete Reaction or Side Product Formation. Re-evaluate reaction conditions. NMR_Check->Failure No FTIR_Check FTIR: - Broad O-H and B-O stretches absent? MS_Check->FTIR_Check Yes MS_Check->Failure No Success Successful Coupling Confirmed FTIR_Check->Success Yes FTIR_Check->Failure No (Minor SM may be present, rely on NMR/MS)

Caption: Logical decision-making process for data integration.

Conclusion

Confirming the successful outcome of a Suzuki-Miyaura coupling with this compound requires a rigorous, multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the definitive structural proof, mass spectrometry acts as the crucial gatekeeper for molecular weight confirmation. FTIR offers a rapid, complementary check on functional group transformation. By understanding the expected spectral changes and integrating the data from these powerful analytical tools, researchers can move forward with absolute confidence in their synthetic results.

References

(2-Cyclopropylphenyl)boronic Acid: A Comprehensive Application and Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-Cyclopropylphenyl)boronic acid has emerged as a valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical development and materials science. Its unique structural feature, an ortho-cyclopropyl group, imparts distinct properties that can offer advantages over simpler arylboronic acids in certain applications. This guide provides an in-depth technical overview of the applications of this compound, objectively compares its performance with alternatives where data is available, and presents supporting experimental information for researchers, scientists, and drug development professionals.

Core Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The resulting biaryl and substituted aromatic structures are prevalent in a vast array of biologically active molecules and functional materials.

The ortho-cyclopropyl substituent can influence the reactivity of the boronic acid in several ways. Steric hindrance from the cyclopropyl group can affect the rate of transmetalation in the catalytic cycle. Furthermore, the electronic properties of the cyclopropyl group, which can exhibit both sigma-donating and pi-accepting characteristics, can modulate the nucleophilicity of the aryl ring.

Synthesis of Pharmaceutical Intermediates

This compound has been instrumental in the synthesis of a variety of promising drug candidates, where the 2-cyclopropylphenyl moiety is a key structural motif.

  • KRas G12D Inhibitors: This boronic acid is a key reagent in the synthesis of inhibitors targeting the KRas G12D mutation, a significant driver in many cancers.[1] In a patented synthetic route, this compound is coupled with a complex heterocyclic halide to construct the final inhibitor molecule.[1]

  • Platelet Activating Factor Receptor (PAFR) Antagonists: Novel cyclopentathiophene carboxamide derivatives with potential as PAFR antagonists have been synthesized using this compound. The Suzuki-Miyaura coupling reaction is employed to introduce the 2-cyclopropylphenyl group onto the core scaffold.[2]

  • Ubiquitin-Specific Protease 1 (USP1) Inhibitors: In the development of treatments for BRCA-mutated breast cancer, this compound has been used to synthesize tricyclic inhibitors of USP1.[3][4] The 2-cyclopropylphenyl group is incorporated via a Suzuki reaction to explore the structure-activity relationship of these potential therapeutics.[3][4]

  • Pain Therapeutics: Patent literature discloses the use of this compound in the synthesis of heteroaryl compounds for the treatment of pain.[5]

Performance Comparison and Experimental Data

A direct, comprehensive comparison of this compound with other boronic acids under identical conditions is not extensively documented in publicly available literature. However, by examining specific examples from patents and research articles, we can glean insights into its performance.

Suzuki-Miyaura Coupling: A Case Study

A patent for KRas inhibitors provides a detailed experimental protocol for a Suzuki-Miyaura reaction involving this compound.[6] This example showcases a typical application and provides a benchmark for its reactivity.

Table 1: Exemplary Suzuki-Miyaura Reaction with this compound [6]

ParameterValue
Aryl Halide 7-chloro-4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-((2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidine
Boronic Acid This compound
Catalyst CataCXium A Pd G3
Base Potassium phosphate (2.0 M solution)
Solvent Not specified in abstract
Temperature 100 °C (microwave)
Time 2 hours
Yield Not specified in abstract

Note: While the yield is not provided in the abstract, the successful synthesis of the target molecule demonstrates the utility of this compound in complex, late-stage couplings.

Comparison with Other Ortho-Substituted Phenylboronic Acids

The reactivity of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling is highly dependent on the nature of the ortho-substituent. A study on the reaction of various ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine revealed that the steric and electronic properties of the substituent play a crucial role in the reaction's regioselectivity and the atropisomerism of the products.[7][8][9][10] For instance, the presence of an ortho-methoxy group can lead to an additional metal-oxygen chelation effect in the transition state, influencing the product distribution.[7][9]

While a direct comparison with the 2-cyclopropyl group was not made in this particular study, it highlights the importance of the ortho-substituent's nature. The cyclopropyl group, being a small, rigid ring, will exert a distinct steric and electronic influence compared to other groups like methyl, methoxy, or chloro.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound based on the specific substrates and desired outcomes.

dot

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, and Base in Solvent Degas Degas the Mixture Reagents->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like CataCXium A Pd G3; 0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Mechanistic Considerations

The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

dot

Suzuki_Miyaura_Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd2_ox R1-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L_n-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R1-R2 (Coupled Product) r1x R1-X (Aryl Halide) r2boh2 (2-Cyclopropylphenyl)B(OH)2 + Base

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The ortho-cyclopropyl group of this compound can influence the transmetalation step. The steric bulk of the cyclopropyl group may hinder the approach of the boronic acid to the palladium center, potentially slowing down this step compared to less hindered boronic acids. Conversely, the electronic nature of the cyclopropyl group can affect the nucleophilicity of the ipso-carbon, which could either accelerate or decelerate the transfer of the aryl group to the palladium. Further detailed mechanistic studies specifically investigating the effect of the 2-cyclopropyl substituent are needed to fully elucidate its role.

Conclusion

This compound is a valuable and increasingly utilized reagent in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical industry. Its utility in the synthesis of inhibitors for challenging drug targets like KRas G12D and USP1 underscores its importance. While direct quantitative comparisons with other boronic acids are sparse in the literature, the successful application in multi-step syntheses demonstrates its efficacy. The unique steric and electronic properties conferred by the ortho-cyclopropyl group make it a compelling choice for researchers aiming to introduce this motif into novel molecular architectures. Future studies focusing on direct comparative analyses and detailed mechanistic investigations will further clarify its advantages and optimal applications.

References

A Senior Application Scientist’s Guide to Cross-Coupling Reagents: Benchmarking (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the construction of carbon-carbon bonds to form biaryl structures is a foundational process.[1][2] These motifs are prevalent in a vast array of pharmaceuticals and functional materials.[3][4] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become a workhorse for this purpose due to its mild conditions, broad functional group tolerance, and the generally low toxicity of its organoboron reagents.[1][5]

This guide provides an in-depth comparison of (2-Cyclopropylphenyl)boronic acid, a valuable building block for introducing the pharmacologically relevant cyclopropyl moiety, against other classes of organometallic reagents used in palladium-catalyzed cross-coupling reactions. We will explore the practical advantages and inherent limitations of each reagent class, supported by representative experimental data and protocols, to inform your selection for specific synthetic challenges.

The Central Reagent: this compound

This compound is a key reagent for synthesizing molecules containing a 2-cyclopropylbiaryl scaffold. The cyclopropyl group is a "bioisostere" for phenyl rings or gem-dimethyl groups and can improve metabolic stability, binding affinity, and membrane permeability. Its application in Suzuki-Miyaura coupling is well-documented, making it a reliable choice for medicinal chemists.[6]

However, like many boronic acids, it is not without its challenges. Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source, reducing the effective concentration of the nucleophile.[7] They can also form cyclic anhydrides (boroxines) upon dehydration, which can complicate stoichiometry and reactivity.[8]

The Competitors: A Comparative Analysis

To provide a robust benchmark, we will compare this compound against three mechanistically and practically distinct alternatives:

  • Potassium (2-Cyclopropylphenyl)trifluoroborate: A stabilized, protected form of the boronic acid.[8][9]

  • Tributyl(2-cyclopropylphenyl)stannane: The organotin equivalent for Stille coupling.[10][11]

  • (2-Cyclopropylphenyl)trimethoxysilane: An organosilane for Hiyama coupling.[12][13]

The core of our comparison will be a standardized model reaction: the coupling of each reagent with 4-bromoanisole to produce 2-cyclopropyl-4'-methoxybiphenyl.

Core Performance Metrics

The choice of a cross-coupling reagent is a multi-faceted decision. The following table summarizes the key performance characteristics based on extensive literature precedence.

FeatureThis compoundPotassium (2-Cyclopropylphenyl)trifluoroborateTributyl(2-cyclopropylphenyl)stannane(2-Cyclopropylphenyl)trimethoxysilane
Reaction Type Suzuki-MiyauraSuzuki-MiyauraStilleHiyama
Stability Moderate; can form boroxines. Susceptible to protodeboronation.[7][14]High; air- and moisture-stable crystalline solid.[15][16]High; generally stable to air and moisture.[11]High; stable and easily handled.[17]
Toxicity Low. Boron byproducts are generally non-toxic.[5]Low.[18]High. Organotin reagents and byproducts are highly toxic.[7][10]Low. Silicon byproducts are non-toxic.[17]
Activator/Base Requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[5][19]Requires a base for in-situ hydrolysis to the active boronic acid.[8][20]Typically proceeds under neutral conditions; additives like Cu(I) or CsF can accelerate the reaction.[10]Requires an activator, typically a fluoride source (e.g., TBAF) or a strong base.[12][21]
Byproduct Removal Generally straightforward (water-soluble).[7]Straightforward.Difficult due to the nonpolar and toxic nature of tin byproducts.[7]Straightforward.
Atom Economy Good.Moderate due to the mass of the trifluoroborate group.[8]Poor due to the three butyl groups on tin.Moderate.

Experimental Deep Dive: Protocols and Expected Outcomes

To provide a tangible comparison, we present a standardized protocol for the Suzuki-Miyaura coupling of this compound, followed by a summary of expected results for all four reagents under optimized, literature-derived conditions.

Baseline Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.[5]

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) & Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Workflow & Mechanistic Overview

The success of a cross-coupling reaction hinges on the efficient execution of its catalytic cycle. The general workflow for benchmarking these reagents follows a logical progression from selection to analysis.

Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Reagent Selection (Boronic Acid, Trifluoroborate, Stannane, Silane) B Define Standard Substrates (e.g., 4-Bromoanisole) A->B C Optimize Conditions (Catalyst, Ligand, Base, Solvent) B->C D Reaction Setup (Inert Atmosphere) C->D E Execution & Monitoring (TLC, GC-MS) D->E F Work-up & Purification (Chromatography) E->F G Characterization & Yield (NMR, MS) F->G H Comparative Analysis (Yield, Time, Purity, Cost) G->H I I H->I Final Recommendation

Caption: A generalized workflow for benchmarking cross-coupling reagents.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[22][23] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[24]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oa_label Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR² pd2_complex->pd2_boronate [R²B(OH)₃]⁻ tm_label Transmetalation pd2_boronate->pd0 product R¹-R² pd2_boronate->product re_label Reductive Elimination boronic_acid R²B(OH)₂ + Base boronate_complex [R²B(OH)₃]⁻ boronic_acid->boronate_complex Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Results

The following table presents the expected outcomes for the coupling of each reagent with 4-bromoanisole, based on typical literature results.

ReagentCatalyst SystemTemp (°C)Time (h)Yield (%)Key Observations
This compound Pd(OAc)₂ / SPhos / K₃PO₄1004~95%Standard, reliable, and high-yielding.[1][5]
Potassium (2-Cyclopropylphenyl)trifluoroborate Pd(OAc)₂ / RuPhos / Cs₂CO₃11012~90%Slower reaction due to the required in-situ hydrolysis of the stable trifluoroborate salt.[8][25] Excellent for substrates intolerant of free boronic acid.[26]
Tributyl(2-cyclopropylphenyl)stannane Pd(PPh₃)₄ / LiCl1006~88%Effective, but purification is challenging due to toxic tin byproducts.[7][27]
(2-Cyclopropylphenyl)trimethoxysilane Pd(OAc)₂ / P(t-Bu)₃ / TBAF10018~85%Requires stoichiometric fluoride activation. Slower kinetics but avoids boron- or tin-related side reactions.[17][21]

Senior Scientist's Recommendation

For general-purpose, high-throughput synthesis and discovery chemistry, this compound remains the reagent of choice. Its high reactivity, excellent yields, low toxicity, and the ease of removing byproducts make it highly efficient for generating a library of analogs.[5][28]

Potassium (2-Cyclopropylphenyl)trifluoroborate is the superior alternative when stability is paramount. If a multi-step synthesis involves harsh conditions prior to the coupling, or if the substrate is particularly sensitive and prone to decomposition in the presence of free boronic acid, the trifluoroborate salt is an invaluable, protected version of the reagent.[9][29] Its slow-release nature can minimize side reactions like protodeboronation and homocoupling.[20][30]

Tributyl(2-cyclopropylphenyl)stannane should be reserved for specific cases where Suzuki-Miyaura conditions fail. While the Stille coupling is exceptionally tolerant of various functional groups, the high toxicity of organotin compounds and the significant challenge of removing stoichiometric tin byproducts from the final product make it a less desirable option, particularly in a drug development context.[7][10]

(2-Cyclopropylphenyl)trimethoxysilane represents a valuable niche alternative. The Hiyama coupling avoids the potential issues of boronic acids and the toxicity of stannanes.[17] It is particularly useful when silyl protecting groups are present elsewhere in the molecule, as the fluoride activation conditions may be incompatible. However, the typically slower reaction rates and the need for a stoichiometric activator make it less suited for rapid library synthesis compared to the Suzuki-Miyaura reaction.

Ultimately, the optimal reagent depends on a careful analysis of the specific synthetic target, the required functional group tolerance, scalability, and the downstream purification and safety considerations. This guide serves as a foundational framework for making that critical decision.

References

A Senior Application Scientist's Guide to Isotopic Labeling Studies with (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise incorporation of isotopic labels like deuterium (²H) and tritium (³H) is a cornerstone of modern pharmaceutical research.[1][2] These labels serve as invaluable tools for elucidating metabolic pathways, quantifying drug exposure in ADMET (absorption, distribution, metabolism, and excretion) studies, and even enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.[2][3]

Arylboronic acids have emerged as exceptionally versatile and widely used precursors for the site-specific introduction of hydrogen isotopes onto aromatic rings.[4][5] Their reactivity allows for the direct replacement of the boronic acid moiety with a deuterium or tritium atom, offering a predictable and high-yielding labeling strategy.

This guide provides an in-depth comparison of contemporary methods for the isotopic labeling of (2-Cyclopropylphenyl)boronic acid , a substrate of interest due to the prevalence of the cyclopropylphenyl motif in bioactive molecules. We will delve into the causality behind experimental choices for various catalytic systems, address the specific challenges and considerations related to the cyclopropyl group, and provide actionable experimental protocols.

The Core Principle: Isotopic Labeling via Protodeboronation

The fundamental transformation discussed herein is the protodeboronation reaction, where a carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, or in this case, a carbon-deuterium (C-D) or carbon-tritium (C-T) bond. This is typically achieved using an isotopic source, most commonly deuterated water (D₂O) for deuterium labeling, in the presence of a suitable catalyst.[5][6]

The primary advantage of this approach is its regioselectivity. The isotope is installed precisely at the position formerly occupied by the boronic acid group, eliminating the formation of isomeric mixtures that can plague other labeling methods like direct C-H activation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to achieving efficient and clean isotopic labeling. Below, we compare several leading methodologies, with a special focus on their applicability to this compound.

Palladium-Catalyzed Deuterodeboronation

Palladium catalysis is a workhorse in organic synthesis and has been successfully applied to deuterodeboronation reactions.[3] These methods are often robust and tolerant of a wide range of functional groups.

Causality of Experimental Choices: The mechanism typically involves the oxidative addition of a palladium(0) species to the C-B bond or, more commonly, a transmetalation with a palladium(II) species, followed by protonolysis (or in this case, deuterolysis) with D₂O to release the labeled product and regenerate the catalyst. The choice of ligands and base is critical to modulate the reactivity and stability of the palladium catalyst and to facilitate the key reaction steps.

Considerations for the this compound Substrate: A key concern with palladium catalysis is the potential for C-C bond cleavage of the strained cyclopropyl ring, particularly when a directing group is present that can facilitate the formation of a palladacycle.[6] While this compound itself lacks a strong directing group that would promote such a side reaction, it is a possibility to be aware of, especially at elevated temperatures. Therefore, milder reaction conditions are preferable. Studies on Suzuki-Miyaura cross-coupling of cyclopropylboronic acid have demonstrated its general compatibility with palladium catalysts, suggesting that deuterodeboronation is feasible under optimized conditions.[1][7]

Experimental Protocol: General Procedure for Palladium-Catalyzed Deuterodeboronation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate & Catalyst solvent Add Solvent & D₂O start->solvent base Add Base solvent->base heat Heat to specified temp. base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General workflow for palladium-catalyzed deuterodeboronation.

  • To a reaction vial, add this compound (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Add a solvent mixture, for example, a 5:1 mixture of dioxane and D₂O.

  • Add a base, such as K₃PO₄ (2.0-3.0 equiv.).

  • Seal the vial and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the deuterated product.

Copper-Catalyzed Deuterodeboronation

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium-based systems for deborodeuteration.[5][6] These methods often proceed under mild conditions and exhibit excellent functional group tolerance.

Causality of Experimental Choices: The proposed mechanism involves the formation of an aryl-copper species from the arylboronic acid.[5] This intermediate then coordinates with D₂O, and subsequent decomposition yields the deuterated arene and a hydroxy-copper species. A base is typically required to facilitate the initial transmetalation step. The choice of copper salt and base can significantly influence the reaction efficiency.

Considerations for the this compound Substrate: Copper-catalyzed reactions are generally considered milder than many palladium-catalyzed processes, which reduces the risk of cyclopropyl ring opening. The reported copper-catalyzed methods for arylboronic acids have a broad substrate scope, and there is no indication that the cyclopropyl group would be problematic.[5] This makes copper catalysis a highly attractive option for this specific substrate.

Experimental Protocol: Copper-Catalyzed Deuterodeboronation with D₂O

  • In a reaction vial, combine this compound (1.0 equiv.), a copper catalyst such as Cu(OAc)₂ (10 mol%), and a ligand if required by the specific protocol.

  • Add a suitable solvent, such as N,N-Dimethylformamide (DMF).

  • Add D₂O (2.0-5.0 equiv.) and a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.).

  • Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for the time specified in the literature (typically 12-24 hours).

  • Monitor the reaction by LC-MS.

  • Upon completion, perform a standard aqueous work-up by diluting with water and extracting with an organic solvent.

  • Purify the product via column chromatography.

Synergistic Photoredox and Thiol Catalysis

A more recent and innovative approach utilizes the synergy of photoredox, Lewis base, and thiol catalysis to achieve deuterodeboronation under very mild conditions.[4][7]

Causality of Experimental Choices: This method operates via a radical mechanism. A photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process. A thiol co-catalyst facilitates the generation of an aryl radical from the boronic acid, which then abstracts a deuterium atom from D₂O to furnish the labeled product. A Lewis base is often used to activate the boronic acid. The mild, light-driven nature of this reaction makes it compatible with sensitive functional groups.

Considerations for the this compound Substrate: Radical-based transformations are generally well-tolerated by cyclopropyl rings, which are less susceptible to opening under these conditions compared to some transition metal-catalyzed pathways. The extremely mild reaction conditions (often room temperature) make this an excellent choice for preserving the integrity of the cyclopropyl moiety.

Experimental Protocol: Photocatalytic Deuterodeboronation

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Photoreaction cluster_workup Analysis & Purification A Substrate & Catalysts B Add Solvent & D₂O A->B C Degas the solution B->C D Irradiate with Light Source (e.g., Blue LED) C->D E Stir at Room Temperature D->E F Monitor by LC-MS E->F Periodically G Standard Work-up F->G Upon Completion H Column Chromatography G->H

Caption: Workflow for photocatalytic deuterodeboronation.

  • To a vial, add this compound (1.0 equiv.), a photoredox catalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), a thiol co-catalyst (e.g., tert-butylthiol, 10-20 mol%), and a Lewis base (e.g., quinuclidine, 1.5 equiv.).

  • Add a solvent such as 1,2-dichloroethane (DCE) and D₂O (5.0 equiv.).

  • Degas the mixture with argon for 15-20 minutes.

  • Seal the vial and place it in front of a light source (e.g., a blue LED lamp) with stirring.

  • Maintain the reaction at room temperature for 12-24 hours.

  • Monitor for completion by LC-MS.

  • After the reaction is complete, perform a standard aqueous work-up and purify by column chromatography.

Alternative Strategy: Direct C-H Activation

An alternative to the deboronation approach is the direct replacement of a C-H bond with a C-D bond, a process known as hydrogen isotope exchange (HIE).[1] This method is highly atom-economical but often faces challenges with regioselectivity. However, by using directing groups, certain catalysts can achieve selective labeling.

Iridium-Catalyzed Ortho-Deuteration: Iridium complexes, such as Crabtree's catalyst and its derivatives, are highly effective for directing-group-assisted ortho-deuteration of aromatic rings.[1][8] If our model substrate were modified to include a directing group (e.g., an ester or amide), this method could be employed to label the phenyl ring at positions ortho to that group. This strategy is complementary to the deboronation method and useful when a boronic acid precursor is not readily available or when labeling at a different position is desired.

Data Summary and Comparison

MethodCatalyst SystemDeuterium SourceTemperatureTypical YieldTypical D-incorporationKey AdvantagesPotential Issues for Cyclopropyl Substrate
Palladium-Catalyzed Pd(OAc)₂ / LigandD₂O60-80 °CGood to Excellent[4]>95%[4]Broad scope, well-establishedPotential for C-C cleavage at high temp.[6]
Copper-Catalyzed Cu(OAc)₂D₂ORoom Temp. - 50 °CGood to Excellent[5]>95%[5]Cost-effective, mild conditionsGenerally low risk
Photoredox/Thiol Ir or Ru complex / ThiolD₂ORoom Temp.Good to Excellent[4]>95%[4]Very mild, high functional group toleranceGenerally low risk
Iridium C-H Activation Iridium-NHC complexD₂ GasRoom Temp. - 50 °CVariable>90%[1]Labels C-H bonds directly, no boronic acid neededRequires a directing group, different selectivity

Conclusion

For the specific task of isotopically labeling this compound, several robust methods are available.

  • Copper-catalyzed and photocatalytic deuterodeboronation stand out as particularly promising approaches due to their exceptionally mild reaction conditions, which ensure the integrity of the sensitive cyclopropyl ring.[4][5]

  • Palladium-catalyzed methods remain a viable and powerful option, though careful temperature control is advised to mitigate any potential for ring-opening side reactions.[6]

The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, cost considerations, and the presence of other functional groups in more complex derivatives of the target molecule. The protocols and comparative data provided in this guide offer a solid foundation for making an informed decision and successfully executing these critical labeling studies.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Cyclopropylphenyl)boronic acid, ensuring a safe and compliant laboratory environment. By moving beyond mere procedural lists, this document delves into the rationale behind each step, fostering a deeper understanding of safe chemical handling practices.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, the broader class of boronic acids exhibits certain known hazardous characteristics. Generally, boronic acids are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, it is imperative to treat this compound as hazardous waste from the outset.

Immediate Safety Precautions:

Prior to handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2] Always don the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
Body Protection A fully fastened laboratory coat.
Footwear Closed-toe shoes.
The Core Principle: Waste Segregation

The cardinal rule of chemical waste management is segregation. Never mix boronic acid waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Improper mixing can lead to dangerous reactions, such as the release of toxic gases.[3] For instance, mixing boronic acids with strong oxidizing agents should be avoided.[4]

All waste generated from the use of this compound must be collected in designated, clearly labeled, and sealable containers. The label must, at a minimum, include:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other identifiers required by your institution or local regulations.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the disposal procedures for different forms of this compound waste.

3.1. Solid Waste

Unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) must be collected as solid hazardous waste.

  • Step 1: Collection. Place all solid waste into a designated, sealable container clearly labeled for solid hazardous waste.[1][5]

  • Step 2: Storage. Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[6][7]

3.2. Liquid Waste

Solutions containing this compound must be collected as liquid hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[1][3]

  • Step 1: Collection. Collect all liquid waste in a separate, clearly labeled, and sealable container designed for liquid hazardous waste.[1][5]

  • Step 2: pH Considerations. While some aqueous waste streams can be neutralized, it is crucial to consult with your institution's EHS office before attempting neutralization of boronic acid solutions.[5] Boronic acids can form boronate salts under basic conditions, which may alter their reactivity and solubility.

  • Step 3: Storage. Store the sealed liquid waste container in a designated, well-ventilated, and secure area, separate from incompatible materials, awaiting collection.[1]

3.3. Decontamination of Empty Containers

Empty containers that once held this compound must be thoroughly decontaminated to remove any residual chemical before disposal.

  • Step 1: Initial Rinse. In a chemical fume hood, rinse the empty container three times with a suitable solvent. A polar organic solvent such as acetone or ethanol is generally a good choice for boronic acids.[2] The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1][2]

  • Step 2: Subsequent Rinses. Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Step 3: Final Disposal of Container. After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1][2]

Disposal Workflow for this compound

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent in a fume hood empty_container->rinse_container store_waste Store sealed waste containers in a designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect first rinseate as liquid hazardous waste rinse_container->collect_rinseate dispose_container Dispose of decontaminated container in appropriate recycling rinse_container->dispose_container collect_rinseate->store_waste pickup Arrange for pickup by authorized waste management personnel store_waste->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Compliance and Institutional Policies

It is crucial to remember that the disposal of hazardous waste is regulated by federal, state, and local laws.[7] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management.[8] However, your institution will have its own specific guidelines and procedures that must be followed. Always consult with your institution's EHS office for guidance on their specific protocols.[3]

Waste Minimization: A Proactive Approach

The most effective way to manage chemical waste is to minimize its generation in the first place.[9] Consider the following best practices:

  • Prudent Purchasing: Order only the quantity of this compound that is realistically needed for your experiments.[6][7]

  • Inventory Management: Maintain an accurate inventory of your chemicals to prevent the purchase of duplicates.[6][7]

  • Scale Reduction: When feasible, reduce the scale of your experiments to decrease the volume of waste produced.[7][9]

By adhering to these detailed disposal procedures and embracing a proactive approach to waste minimization, you contribute to a safer laboratory environment and ensure the integrity of your research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Specific PPE is Crucial

(2-Cyclopropylphenyl)boronic acid, like many of its chemical class, is a crystalline solid. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Boronic acids as a class are known to cause skin and eye irritation, and may also lead to respiratory tract irritation.[4][5][6][7] Some boronic acid derivatives can be harmful if swallowed.[5][8] Furthermore, cyclopropyl boronic acids can exhibit instability, warranting careful handling.[3] The fine, dusty nature of the solid form also presents a potential combustible dust hazard under specific conditions. Therefore, a multi-layered PPE strategy is not just a recommendation; it is a critical line of defense.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE should be based on a thorough risk assessment of the specific procedure being undertaken. The following table summarizes the essential PPE for handling this compound in a typical laboratory setting.

PPE Category Specification Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or ANSI Z87.1 standards). A face shield should be worn over goggles when there is a significant splash hazard.Boronic acid dust is a primary irritant to the eyes.[4][5][7] Standard safety glasses are insufficient as they do not provide a seal against airborne particles. Goggles are mandatory. A face shield adds a crucial layer of protection during bulk transfers or when reacting the compound in a solution that could splash.
Hand Protection Chemically resistant nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals and are effective in preventing skin contact with boronic acid powders.[9] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[5][9]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.This is the minimum requirement to protect the skin from accidental spills and contact.[9][10] The lab coat should be regularly laundered and not worn outside of the laboratory to prevent the spread of chemical contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is required when handling the solid compound, especially when weighing or transferring it outside of a certified chemical fume hood.Inhalation of fine boronic acid dust can cause respiratory irritation.[4][5][7] An N95 respirator will filter out these fine particles. For larger quantities or in situations where dust generation is unavoidable, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered. All handling of the solid should ideally be performed within a fume hood to minimize inhalation exposure.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation is Key: All handling of solid this compound should be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred location to mitigate inhalation risks.[1][2]

  • Emergency Equipment: Before commencing work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]

  • Clean Workspace: Maintain a clean and uncluttered work area to minimize the risk of spills and contamination.

Donning PPE: The Correct Sequence

The order in which you put on your PPE is important for ensuring its effectiveness. A logical sequence is to start with the items that cover the most of your body and finish with your gloves.

Handling the Chemical
  • Avoid Dust Generation: When transferring the solid, use a spatula and avoid creating dust clouds.[9] Keep the container tightly closed when not in use.[9][11]

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills of the solid, carefully sweep or vacuum the material into a designated waste container.[4] Avoid dry sweeping which can generate dust. Ensure you are wearing the appropriate PPE during cleanup.

Post-Handling Procedures
  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste stream.

  • Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[9]

  • Decontamination: Clean the work area to remove any residual chemical.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Task Assessment cluster_actions Required Actions & PPE start Start: New Procedure with This compound task_type What is the scale and nature of the task? start->task_type weighing Weighing/Transferring Solid task_type->weighing Small scale solid handling solution_work Working with Dilute Solution task_type->solution_work Solution-based reaction bulk_transfer Bulk Transfer / High Splash Risk task_type->bulk_transfer Large scale or splash risk weighing_ppe Mandatory: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (in fume hood) weighing->weighing_ppe solution_ppe Mandatory: - Chemical Goggles - Nitrile Gloves - Lab Coat solution_work->solution_ppe bulk_ppe Mandatory: - Face Shield over Goggles - Nitrile Gloves - Lab Coat - Consider higher-level respirator bulk_transfer->bulk_ppe

Caption: PPE selection workflow for this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste containing this boronic acid, including contaminated consumables like gloves and weighing paper, should be treated as hazardous waste.[9] It should be collected in a clearly labeled, sealed container.[12][13]

  • Do Not Mix: Never combine boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Mixing with substances like bleach or strong acids can lead to dangerous chemical reactions.[12][13]

  • Empty Containers: Empty containers that held this compound must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[2][13] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and drying, deface the original label before disposing of the container in the appropriate recycling stream.[2][13]

  • Consult Local Regulations: Always consult your institution's EHS office for specific guidance on hazardous waste disposal, as regulations can vary.[10][12]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyclopropylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Cyclopropylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.